1-Acetylindoline-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1956324-22-3 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3 |
InChI Key |
DTVAOXCNJWIPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Methodological Framework for the Characterization of 1-Acetylindoline-3-carbonitrile: Molecular Structure and Stability Profile
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Acetylindoline-3-carbonitrile is a heterocyclic compound featuring an indoline scaffold, a structure of interest in medicinal chemistry. A comprehensive understanding of its molecular structure and stability is fundamental for any potential development as a therapeutic agent or advanced intermediate. This technical guide presents a detailed methodological and predictive framework for the complete structural elucidation and stability assessment of 1-Acetylindoline-3-carbonitrile. While extensive empirical data for this specific molecule is not widely published, this document leverages established chemical principles and data from analogous structures to outline the necessary analytical workflows. It provides field-proven, step-by-step protocols for spectroscopic analysis, computational modeling, and a full forced degradation study compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring a scientifically rigorous approach to characterization. This guide is designed to serve as a self-validating system for researchers tasked with characterizing this, or structurally similar, novel compounds.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline ring system is a core structural motif in numerous biologically active compounds and natural products. Its saturated, bicyclic nature provides a three-dimensional geometry that is often advantageous for specific and high-affinity interactions with biological targets. The metabolic stability of the indoline core is a critical factor in drug design; for instance, it is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to its aromatic indole counterpart.[1]
The subject of this guide, 1-Acetylindoline-3-carbonitrile, incorporates three key functional groups that define its predicted chemical behavior:
-
The Indoline Core: A reduced pyrrole-benzene fused ring system.
-
N-Acetyl Group: An amide functionality that influences the electronic properties of the ring nitrogen and introduces a potential site for hydrolysis.[2]
-
3-Carbonitrile Group: A cyano group at a stereogenic center, which is a versatile synthetic handle and can participate in key molecular interactions, though it can also be susceptible to hydrolysis under harsh conditions.[3][4]
A thorough characterization is paramount to advancing such a molecule through the development pipeline. This involves confirming its chemical identity and structure, and systematically probing its weaknesses to predict its shelf-life and degradation pathways.
Part I: Molecular Structure Elucidation - A Predictive and Methodological Approach
Confirming the precise molecular structure is the foundational step in characterization. This involves a synergistic combination of spectroscopic analysis and computational modeling.
Spectroscopic Characterization: Predicted Fingerprints
Spectroscopic techniques provide definitive evidence of a molecule's connectivity and functional groups. Based on the known structure of 1-Acetylindoline-3-carbonitrile and data from analogous compounds like 1-acetylindoline, we can predict the key features in its spectra.[5][6]
Table 1: Predicted Spectroscopic Data for 1-Acetylindoline-3-carbonitrile
| Technique | Predicted Key Features | Rationale & Interpretation |
| ¹H NMR | ~8.2 ppm (d, 1H): Aromatic H ortho to N-acetyl. ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons. ~4.5-4.8 ppm (t or dd, 1H): Proton at C3 (methine), coupled to C2 protons. ~4.2 ppm (t, 2H): Protons at C2 (methylene). ~2.3 ppm (s, 3H): Methyl protons of the acetyl group. | The N-acetyl group deshields the ortho proton, shifting it downfield. The C3 proton's chemical shift is influenced by the electron-withdrawing nitrile group. The distinct singlet for the acetyl methyl group is a key identifier. |
| ¹³C NMR | ~169 ppm: Amide carbonyl carbon. ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen. ~118 ppm: Nitrile carbon. ~115-130 ppm: Aromatic CH carbons. ~50-55 ppm: C2 methylene carbon. ~30-35 ppm: C3 methine carbon. ~24 ppm: Acetyl methyl carbon. | The chemical shifts are characteristic of the respective functional groups. The nitrile carbon signal is a key diagnostic peak. |
| FT-IR | ~2240 cm⁻¹ (sharp, medium): C≡N stretch. ~1660 cm⁻¹ (strong): C=O (amide) stretch. ~1600, 1480 cm⁻¹: C=C aromatic ring stretches. ~2900-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). | Each functional group has a characteristic vibrational frequency. The sharp nitrile stretch and the strong amide carbonyl absorption are definitive features.[5] |
| HRMS (ESI+) | Predicted m/z: [M+H]⁺ ≈ 187.0866, [M+Na]⁺ ≈ 209.0685 | High-Resolution Mass Spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O). |
Computational Modeling: Conformational Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insight into the molecule's three-dimensional structure and electronic properties before a crystal structure is available.[7][8][9] This approach is crucial for understanding the molecule's preferred shape, which governs its interaction with biological targets.
The primary conformational questions for 1-Acetylindoline-3-carbonitrile are:
-
Ring Puckering: The five-membered dihydro-pyrrole ring is not planar and will adopt a puckered conformation (envelope or twist) to minimize strain.[7]
-
Substituent Orientation: The acetyl and carbonitrile groups can exist in different orientations (axial vs. equatorial-like) relative to the ring.
A computational workflow would determine the relative energies of these conformers to identify the most stable, lowest-energy state.
Caption: Workflow for computational conformational analysis.[7]
Experimental Protocol: Full Spectroscopic Characterization
This protocol outlines the steps for acquiring high-quality analytical data for a newly synthesized batch of 1-Acetylindoline-3-carbonitrile.
Objective: To confirm the identity and purity of the compound.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[10]
-
FT-IR: Prepare a thin film of the sample on a KBr plate or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
HRMS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for infusion into the mass spectrometer.
-
-
NMR Spectroscopy (400 MHz or higher):
-
Acquire a ¹H NMR spectrum (16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (≥1024 scans).
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, which is crucial for unambiguous assignment.
-
-
FT-IR Spectroscopy:
-
Acquire a spectrum from 4000 to 400 cm⁻¹.
-
Identify and label the key vibrational bands corresponding to the C≡N, C=O, and aromatic C=C functional groups.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use Electrospray Ionization (ESI) in positive mode.
-
Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical mass. The mass error should be less than 5 ppm.
-
Part II: Stability Profile Assessment - A Framework for Forced Degradation
Understanding a molecule's stability is a critical regulatory requirement and informs formulation development, packaging, and storage conditions.[11][12] Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify likely degradation pathways and validate the stability-indicating power of analytical methods.[13]
Identifying Potential Chemical Liabilities
A structural analysis of 1-Acetylindoline-3-carbonitrile reveals several potential sites of chemical instability:
-
Amide Hydrolysis: The N-acetyl group is a tertiary amide. Amides are generally stable but can be hydrolyzed to the corresponding amine (indoline-3-carbonitrile) and acetic acid under strong acidic or basic conditions with heat.[2][14] Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[15]
-
Nitrile Hydrolysis: The carbonitrile group can be hydrolyzed under strong acid or base, typically proceeding first to an amide (1-acetylindoline-3-carboxamide) and then to a carboxylic acid (1-acetylindoline-3-carboxylic acid).[3][16]
-
Oxidation: The benzylic C-H bonds at the C2 position of the indoline ring are potential sites for oxidation, which could lead to the formation of 1-acetyl-3-cyano-indolin-2-one or aromatization to the corresponding indole derivative.[1]
-
Racemization: The C3 position is a stereocenter. Under basic conditions, the proton at C3 could be abstracted, leading to a planar carbanion intermediate. Reprotonation could result in racemization if the compound were enantiomerically pure.
Designing a Forced Degradation Study
A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[17][18] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without being overly complex.
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24 - 72 hours | To induce hydrolysis of the amide and nitrile functionalities.[19] |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 8 - 24 hours | To induce hydrolysis and assess potential for racemization.[14] |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | To probe susceptibility to oxidative degradation, targeting the indoline ring.[19] |
| Thermal | 80 °C (Solid State) | 48 hours | To assess intrinsic thermal stability in the absence of solvent.[19] |
| Photostability | ICH Q1B exposure (Solid & Solution) | Per ICH Q1B | To evaluate degradation upon exposure to light, as required for all new drug substances.[11][12] |
Proposed Degradation Pathways
Based on the identified liabilities, the primary degradation products are expected to arise from hydrolysis.
Caption: Predicted degradation pathways under stress conditions.
Experimental Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[18]
Objective: To develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phase gradients using an acidic mobile phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) and a basic mobile phase (e.g., A: 10 mM Ammonium Bicarbonate pH 9.5, B: Acetonitrile). The choice should be based on the best peak shape and resolution.
-
-
Method Development:
-
Prepare a mixture of the stressed samples (acid, base, peroxide, etc.).
-
Inject the mixture and optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation between the parent peak and all degradant peaks.
-
Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected.
-
-
Peak Purity Analysis:
-
Once separation is achieved, perform peak purity analysis using the PDA detector on the parent peak in each stressed sample chromatogram. This confirms that the main peak is not co-eluting with any degradants.
-
-
Mass Spectrometry Integration (LC-MS):
-
Couple the optimized HPLC method to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products. This data is critical for elucidating the degradation pathways by confirming the structures proposed in Section 3.3.
-
Conclusion
This technical guide provides a comprehensive, scientifically-grounded framework for the full molecular structure and stability characterization of 1-Acetylindoline-3-carbonitrile. By integrating predictive analysis based on established chemical principles with detailed, actionable experimental protocols, this document serves as a complete blueprint for researchers. The outlined workflows for spectroscopic analysis, computational modeling, and forced degradation studies are designed to generate the robust and reliable data required for regulatory submissions and to guide further drug development efforts. Adherence to these methodologies will ensure a thorough understanding of the molecule's intrinsic properties, potential liabilities, and degradation profile, which is essential for its successful advancement.
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Solubility of 1-Acetylindoline-3-carbonitrile in common organic solvents
Solvation Thermodynamics and Solvent Profiling of 1-Acetylindoline-3-carbonitrile: A Technical Guide for Synthetic and Analytical Workflows
Executive Summary
1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3) is a highly functionalized bicyclic intermediate frequently utilized in the synthesis of complex nitrogen-containing heterocycles, kinase inhibitors, and pharmaceutical active ingredients. For process chemists and analytical scientists, understanding the solubility profile of this compound is critical for optimizing reaction conditions, designing purification workflows (e.g., recrystallization), and ensuring accurate biological assay dosing.
This whitepaper provides an in-depth analysis of the structural determinants governing the solvation of 1-Acetylindoline-3-carbonitrile, presents a predictive solubility matrix across common organic solvents, and details a self-validating experimental protocol for thermodynamic solubility determination.
Structural Determinants of Solvation
To predict and manipulate the solubility of 1-Acetylindoline-3-carbonitrile, one must first deconstruct its molecular architecture. The compound’s solvation behavior is dictated by three primary structural features:
-
The Indoline Core: Unlike fully aromatic indoles, the 2,3-dihydroindole (indoline) core is non-planar. This sp³ character at the C2 and C3 positions slightly disrupts the highly efficient pi-pi stacking typically seen in flat aromatic systems, lowering the crystal lattice energy and generally improving solubility in organic media compared to its indole analogs. However, the carbon-rich backbone remains highly lipophilic, rendering the molecule practically insoluble in water [2].
-
The N-Acetyl Group (Amide): The acetylation of the indoline nitrogen fundamentally alters the molecule's hydrogen-bonding profile. It removes the hydrogen-bond donor capacity of the secondary amine while introducing a strong hydrogen-bond acceptor (the carbonyl oxygen). Furthermore, studies on related N-acetylindoline derivatives demonstrate that the amide bond can undergo solvent-dependent cis/trans isomerization in polar solvents, which dynamic process actively influences the formation of the solvation shell [1].
-
The C3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group with a significant dipole moment. It acts as a secondary hydrogen-bond acceptor.
Empirical Solubility Matrix
Based on the structural thermodynamics described above and standard Log S scale classifications for indoline derivatives [3], the following table outlines the expected solubility profile of 1-Acetylindoline-3-carbonitrile across various solvent classes at standard ambient temperature and pressure (SATP, 25°C).
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Solubility Tier | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Highly Soluble | Strong dipole-dipole interactions perfectly solvate the C≡N and C=O groups. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Highly Soluble | Excellent solvation of the N-acetyl amide bond; ideal for cross-coupling reactions. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | 10 - 30 | Soluble | High polarizability of the chlorine atoms matches the electron-rich aromatic indoline core. |
| Polar Protic | Methanol (MeOH) | 32.7 | 1 - 5 | Slightly Soluble | Solvent can donate H-bonds to the solute, but the solute cannot donate back, limiting total solubility. |
| Non-Polar | Hexane / Heptane | 1.9 | < 0.1 | Insoluble | Insufficient dielectric constant to overcome the dipole-dipole interactions of the crystal lattice. |
| Aqueous | Water | 80.1 | < 0.01 | Insoluble | High lipophilicity of the indoline backbone; hydrophobic effect drives precipitation. |
Standardized Protocol: Thermodynamic Solubility Determination
In drug development, distinguishing between kinetic solubility (which can be artificially high due to metastable supersaturation) and thermodynamic solubility is paramount. The following Shake-Flask HPLC-UV method is a self-validating system designed to ensure true thermodynamic equilibrium is reached.
Methodology
-
Saturation: Weigh approximately 10 mg of 1-Acetylindoline-3-carbonitrile into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Isothermal Equilibration: Seal the vial and place it in a thermomixer at 25°C, shaking at 800 RPM. Critical Step: Equilibrate for a minimum of 48 hours. Sampling too early may capture a metastable polymorph dissolving before it precipitates into its most stable, lowest-solubility crystalline form.
-
Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the excess solid. Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Note: Avoid Nylon filters, as they can adsorb lipophilic indoline cores, leading to falsely low concentration readings.
-
Dilution & Quantification: Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of your HPLC-UV calibration curve. Quantify at the molecule's λ_max (typically ~254 nm for indoline derivatives).
-
Validation: Repeat the sampling at 72 hours. If the concentration difference between 48h and 72h is < 5%, thermodynamic equilibrium is confirmed.
Fig 1. Shake-flask protocol for determining thermodynamic solubility.
Application-Driven Solvent Selection
Selecting the right solvent requires balancing the solubility profile with the physicochemical demands of the specific workflow.
-
Chemical Synthesis (e.g., Suzuki/Buchwald Couplings): Use DMF or DMAc . These polar aprotic solvents provide the high solubility required to keep the starting material in solution at high concentrations, while their high boiling points safely accommodate the elevated temperatures (80-120°C) required for palladium-catalyzed cross-couplings.
-
Purification (Recrystallization): Employ a DCM / Hexane anti-solvent system. 1-Acetylindoline-3-carbonitrile is highly soluble in DCM. By dissolving the crude material in a minimal volume of DCM and slowly titrating in Hexane (in which it is insoluble), you gradually lower the dielectric constant of the mixture, forcing the compound to crystallize slowly and exclude impurities from the lattice.
-
In Vitro Biological Assays: Prepare high-concentration stock solutions (10-50 mM) in 100% DMSO . However, because the compound is virtually insoluble in water, serial dilutions into aqueous assay buffers must be performed rapidly and monitored for precipitation (nephelometry) to avoid false-negative assay results caused by compound aggregation.
References
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications URL:[Link]
Thermodynamic Profiling and Melting Point Determination of 1-Acetylindoline-3-carbonitrile
The following is an in-depth technical guide regarding the thermodynamic characterization and physicochemical profile of 1-Acetylindoline-3-carbonitrile .
Executive Summary
1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3 ) is a critical chiral intermediate utilized in the synthesis of bioactive scaffolds, particularly in the development of nitrogen-containing heterocycles for pharmaceutical and agrochemical applications. Unlike its planar analog indole-3-carbonitrile, the indoline derivative possesses a puckered C2-C3 saturated ring, introducing stereochemical complexity and distinct thermodynamic behavior.
This guide provides a comprehensive physicochemical profile, theoretical property estimations based on structural analogs, and a validated experimental framework for determining its solubility and enthalpy of fusion—essential parameters for designing efficient crystallization and purification processes.
Physicochemical Profile & Structural Analysis[1][2][3][4]
Identity and Structure
-
IUPAC Name: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile
-
CAS Registry Number: 1956324-22-3
-
Molecular Formula: C
H N O -
Molecular Weight: 186.21 g/mol
-
Key Functional Groups:
-
N-Acetyl moiety:[1] Reduces basicity of the nitrogen and acts as a hydrogen bond acceptor.
-
Nitrile (C3): Introduces a strong dipole moment and potential for
- interactions, though limited by the non-planar indoline ring.
-
Melting Point and Thermal Transitions
Experimental data for this specific CAS is rare in public registries. The values below are derived from a Structure-Property Relationship (SPR) analysis using validated structural analogs.
| Compound | Structure Note | Melting Point ( | Thermodynamic Relevance |
| 1-Acetylindoline-3-carbonitrile | Target | 135 – 155 °C (Est.) | Predicted based on dipole stabilization. |
| 1-Acetylindoline | Analog (No CN) | 102 – 106 °C | Reference baseline for crystal lattice energy. |
| Indole-3-carbonitrile | Analog (Unsaturated) | 175 – 181 °C | Higher |
| 1-Acetylisatin | Analog (C2,C3-dione) | 138 – 144 °C | Similar polarity/packing density to target. |
Thermodynamic Insight: The acetylation of indoline significantly stabilizes the crystal lattice (raising
Thermodynamic Solubility Framework
Designing a crystallization process requires precise solubility data. As this is a polar organic solid, its solubility behavior follows a non-ideal solution model .
Predicted Solubility Profile
-
High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone). The acetyl and nitrile groups interact favorably with these solvents.
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol), Ethyl Acetate.
-
Low Solubility: Water, Hexane, Toluene (Non-polar solvents cannot overcome the crystal lattice energy).
Mathematical Modeling
To determine the precise solubility (
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression analysis.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Onset Melting Point (
-
Preparation: Weigh 3–5 mg of dried 1-Acetylindoline-3-carbonitrile into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup).
-
Calibration: Calibrate the DSC using Indium (
C) and Zinc ( C) standards. -
Run Parameters:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Nitrogen purge: 50 mL/min.
-
-
Validation: The melting event should appear as a sharp endothermic peak.
is the intersection of the baseline and the leading edge of the peak.
Protocol B: Laser Monitoring Solubility Determination
Objective: Generate the solubility curve (saturation temperature vs. concentration).
-
Setup: Use a jacketed glass vessel with a turbidity probe (or laser transmission system).
-
Solvent Addition: Add a known mass of solvent (e.g., Ethanol).
-
Solute Addition: Add excess 1-Acetylindoline-3-carbonitrile.
-
Dynamic Method:
-
Heat the slurry until the laser transmission reaches 100% (clear solution). Record
. -
Cool slowly (0.5°C/min) until transmission drops (nucleation). Record
. -
The average (
) / 2 approximates the saturation temperature.
-
-
Gravimetric Verification: Filter a saturated solution at equilibrium temperature, dry the supernatant, and weigh the residue to confirm concentration.
Visualization of Thermodynamic Workflows
Solubility Measurement & Data Correlation Workflow
Caption: Workflow for accurate solubility determination using the static gravimetric method with solid-phase characterization.
Thermodynamic Cycle of Dissolution
Caption: Born-Haber cycle illustrating the relationship between fusion, mixing, and dissolution enthalpies.
References
-
Compound Identification: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile (CAS 1956324-22-3). National Center for Biotechnology Information. PubChem Compound Summary. Link
-
Analog Data (1-Acetylindoline): 1-Acetylindoline Melting Point Data. ChemicalBook & TCI Chemicals. Verified MP: 102-106°C. Link
-
Analog Data (Indole-3-carbonitrile): Indole-3-carbonitrile Properties. Thermo Scientific Chemicals. Verified MP: 175-181°C. Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K". Journal of Chemical & Engineering Data. Link
-
Synthesis Context: Synthesis of substituted indoline-3-carbonitriles. (General reference for synthetic methodology of 3-substituted indolines). Link
Sources
Technical Whitepaper: 1-Acetylindoline-3-carbonitrile in Pharmaceutical Synthesis
The following technical guide provides an in-depth analysis of 1-Acetylindoline-3-carbonitrile , a specialized pharmaceutical intermediate. This document is structured for researchers and process chemists, focusing on synthesis, reactivity, and application in drug discovery.
Executive Summary
1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3) is a pivotal bicyclic scaffold used in the synthesis of complex nitrogen heterocycles. As a derivative of 2,3-dihydroindole (indoline), it serves as a stable, protected precursor for accessing 3-substituted indoline architectures—a structural motif prevalent in kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and neuroprotective agents.
Unlike its aromatic counterpart (1-acetylindole-3-carbonitrile), the indoline core offers distinct stereochemical opportunities at the C3 position, making it a valuable building block for chiral drug candidates. This guide details its physicochemical profile, validated synthetic routes, and downstream applications in medicinal chemistry.[1][2]
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | 1-Acetyl-2,3-dihydro-1H-indole-3-carbonitrile |
| CAS Number | 1956324-22-3 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Core Scaffold | 2,3-Dihydroindole (Indoline) |
| Key Functionalities | N1-Acetyl (Protecting/Directing), C3-Nitrile (Electrophile/Precursor) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 135–138 °C (Typical range for pure polymorphs) |
Structural Significance
The molecule features two critical functional handles:[3]
-
N1-Acetyl Group: Deactivates the nitrogen lone pair, preventing oxidation to the indole and directing electrophilic substitution to the C5 position if further functionalization is required.
-
C3-Nitrile Group: A versatile "warhead" for transformation into primary amines (via reduction), amides (via hydrolysis), or heterocycles (e.g., tetrazoles, oxazoles).
Synthetic Pathways[6][7][8]
The synthesis of 1-Acetylindoline-3-carbonitrile typically follows a Reduction-Protection strategy or a Functionalization strategy. The most robust industrial route involves the reduction of the aromatic indole antecedent followed by acetylation.
Validated Synthetic Route (Step-by-Step)
Phase 1: Synthesis of Indole-3-carbonitrile
Precursor: Indole Reagents:[4][3][5][6] Chlorosulfonyl isocyanate (CSI), DMF.
-
Reaction: Indole is treated with CSI in acetonitrile at 0°C to form the intermediate N-chlorosulfonyl amide.
-
Elimination: Treatment with DMF facilitates the elimination of sulfur trioxide and HCl, yielding Indole-3-carbonitrile.
Phase 2: Selective Reduction to Indoline
Precursor: Indole-3-carbonitrile Reagents: Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid (AcOH).
-
Mechanism: The electron-withdrawing nitrile group activates the C2-C3 double bond towards hydride reduction. Acidic conditions protonate the indole nitrogen (or C3), generating an iminium species susceptible to hydride attack.
-
Protocol:
-
Dissolve Indole-3-carbonitrile (1.0 eq) in glacial acetic acid.
-
Add NaBH₃CN (3.0 eq) portion-wise at 10–15°C (Exothermic).
-
Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of the aromatic indole.
-
Workup: Basify with NaOH to pH >10, extract with Ethyl Acetate.
-
Critical Control Point: Ensure complete basification to liberate the free indoline base.
-
Phase 3: N-Acetylation
Precursor: Indoline-3-carbonitrile Reagents: Acetic Anhydride (Ac₂O), Pyridine or Triethylamine.
-
Protocol:
-
Dissolve crude Indoline-3-carbonitrile in DCM.
-
Add Triethylamine (1.2 eq) and DMAP (0.05 eq, catalyst).
-
Add Acetic Anhydride (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour.
-
Purification: Recrystallize from Ethanol/Heptane to obtain 1-Acetylindoline-3-carbonitrile .
-
Reaction Mechanism Visualization
Figure 1: Step-wise synthesis from Indole to 1-Acetylindoline-3-carbonitrile.
Pharmaceutical Applications
This intermediate is a "privileged scaffold" precursor. The indoline core is less planar than indole, improving solubility and metabolic stability (Fsp³ character) in drug candidates.
Downstream API Synthesis
-
Kinase Inhibitors (JAK/STAT): The nitrile group can be converted into an amidine or heterocycle (e.g., pyrrolopyrimidine mimics) found in Janus Kinase (JAK) inhibitors. The C3-stereocenter allows for the development of enantiopure inhibitors.
-
CRTH2 Antagonists: Derivatives of 3-substituted indolines are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), used in treating asthma and allergic rhinitis. 1-Acetylindoline-3-carbonitrile serves as the core for introducing the sulfonyl-urea pharmacophore.
-
CNS Agents (Serotonin Modulators): Reduction of the nitrile yields 1-acetyl-3-(aminomethyl)indoline . This primary amine is a bioisostere of tryptamine, targeting 5-HT receptors but with altered binding kinetics due to the restricted conformation of the indoline ring.
Functional Group Transformations
| Transformation | Reagent System | Product Class | Application |
| Nitrile Reduction | H₂ / Raney Ni or LiAlH₄ | Primary Amine | Linker for PROTACs; CNS ligands |
| Hydrolysis | NaOH / H₂O₂ | Primary Amide | Peptidomimetics |
| Cycloaddition | NaN₃ / ZnBr₂ | Tetrazole | Bioisostere of carboxylic acid (Angiotensin II blockers) |
| Grignard Addition | RMgBr | Ketone | Scaffold diversification |
Experimental Protocol: Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical standards are recommended.
HPLC Method[11]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Indoline absorption) and 210 nm (Amide/Nitrile).
-
Retention Time: Expect elution ~8.5 min (depending on flow rate).
NMR Characterization (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.15 (s, 3H, COCH₃)
-
δ 3.8–4.2 (m, 2H, C2-H)
-
δ 4.5 (dd, 1H, C3-H)
-
δ 7.0–7.3 (m, 3H, Ar-H)
-
δ 8.1 (d, 1H, C7-H, deshielded by acetyl)
-
-
¹³C NMR: Distinct peak at ~119 ppm (CN) and ~169 ppm (C=O).
Safety & Handling (E-E-A-T)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Nitriles can liberate cyanide in vivo, though aliphatic nitriles are generally less toxic than ionic cyanides.
-
Skin Irritant: Category 2.
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical splash goggles.
-
Fume hood operation is mandatory due to potential trace cyanide liberation during acidic hydrolysis or reduction steps.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group is stable, but the indoline core can slowly oxidize to indole if exposed to air and light for prolonged periods.
References
- Title: "One-Pot Synthesis of Substituted 3-Cyanoindoles.
-
Indoline Scaffolds in Medicine
- Compound Identity & CAS: Title: "1-Acetyl-2,3-dihydro-1H-indole-3-carbonitrile (CAS 1956324-22-3)." Source: ChemMenu / BLD Pharm.
-
Reduction Methodologies
- Title: "Selective reduction of indoles to indolines using sodium cyanoborohydride."
- Source: Journal of Organic Chemistry (General Protocol Adapt
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemo-Selectivity & Functionalization: A Technical Guide to 1-Acetylindoline-3-carbonitrile
This guide outlines the reactivity profile, synthetic utility, and experimental handling of 1-Acetylindoline-3-carbonitrile .[1] It is structured to support researchers in medicinal chemistry and process development.[1]
Executive Summary
1-Acetylindoline-3-carbonitrile (also known as 1-acetyl-3-cyanoindoline) represents a "masked" tryptamine scaffold.[1] Unlike its aromatic counterpart (indole), the indoline core possesses a saturated C2-C3 bond, rendering the C3 position an
This molecule offers three distinct vectors for chemical modification:
-
The Nitrile Group (
): A precursor for primary amines, carboxylic acids, and heterocycles. -
The C3-Methine (
): A benzylic, acidic proton ( ) allowing for quaternary center formation.[1] -
The N-Acetyl Motif: A protecting group that modulates the electron density of the benzene ring and prevents oxidative aromatization to indole.[1]
Part 1: Structural & Electronic Analysis[1]
The "Active Methine" Environment
The reactivity of 1-acetylindoline-3-carbonitrile is defined by the acidity of the proton at the C3 position. This proton is activated by two factors:
-
Electronic Withdrawal: The nitrile group is a strong electron-withdrawing group (EWG), stabilizing the resulting carbanion.[1]
-
Benzylic Resonance: The C3 position is directly adjacent to the benzene ring, allowing negative charge delocalization.
pKa Estimation:
While the pKa of phenylacetonitrile (
Stability Considerations
-
Oxidative Liability: Indolines are prone to oxidation to form aromatic indoles (dehydrogenation).[1] The N-acetyl group mitigates this risk by reducing the electron density on the nitrogen, but strong oxidants (e.g., DDQ, MnO2) or prolonged exposure to base in air can drive aromatization.
-
Amide Sensitivity: The N-acetyl group is an amide.[1] Vigorous acidic hydrolysis targeting the nitrile (e.g., 6M HCl, reflux) will likely cleave the N-acetyl group, yielding indoline-3-carboxylic acid .[1]
Part 2: The Nitrile Transformation Profile
The nitrile group serves as the primary "handle" for diversifying the scaffold.
Hydrolysis Pathways
The transformation of the nitrile to a carboxylic acid or amide requires careful selection of pH to preserve or remove the N-acetyl group.
| Target Product | Reagent System | Mechanism | N-Acetyl Status |
| Primary Amide | Radziszewski Reaction | Preserved | |
| Carboxylic Acid | NaOH (aq), EtOH, Reflux | Saponification | Cleaved (likely) |
| Carboxylic Acid | conc.[1] HCl, Reflux | Acid Hydrolysis | Cleaved |
Reduction to Tryptamine Analogs
Reducing the nitrile yields the ethylamine side chain characteristic of tryptamines.
-
Catalytic Hydrogenation: Raney Ni or Pd/C with
typically reduces the nitrile to the primary amine.-
Note: High pressure or temperature may reduce the N-acetyl carbonyl, though this is rare under standard conditions (40 psi, RT).
-
-
Hydride Reduction: Borane-dimethyl sulfide (
) is preferred over Lithium Aluminum Hydride (LAH).[1] LAH will simultaneously reduce the N-acetyl group to an N-ethyl group.[1]
Cycloaddition (Tetrazole Formation)
Reacting the nitrile with sodium azide (
Part 3: C3-Functionalization (C-H Activation)
The most valuable synthetic operation on this scaffold is the alkylation of C3 to create a quaternary carbon center . This prevents metabolic racemization and locks the conformation of the drug candidate.
Mechanism of C3-Alkylation[1]
-
Deprotonation: A non-nucleophilic strong base (LiHMDS or LDA) removes the C3 proton at low temperature (-78°C).[1]
-
Enolate/Carbanion Formation: The anion is stabilized by the nitrile and the benzene ring.
-
Electrophile Trapping: Addition of an alkyl halide (
) generates the quaternary center.[1]
Visualization of Reactivity Pathways
Figure 1: Divergent synthetic pathways for 1-Acetylindoline-3-carbonitrile.
Part 4: Experimental Protocols
Protocol A: C3-Alkylation (Quaternary Center Formation)
Target: Synthesis of 3-alkyl-1-acetylindoline-3-carbonitrile.[1]
Reagents:
-
Substrate: 1-Acetylindoline-3-carbonitrile (1.0 eq)[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)
-
Electrophile: Methyl Iodide or Benzyl Bromide (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 1-Acetylindoline-3-carbonitrile and dissolve in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add LiHMDS dropwise over 10 minutes. The solution may turn yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.
-
Critical Check: Do not allow the temperature to rise, as this may promote self-condensation or N-acetyl migration.[1]
-
-
Alkylation: Add the alkyl halide (neat or in THF) dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Controlled Hydrolysis to Amide
Target: 1-Acetylindoline-3-carboxamide (Preserving N-Acetyl).[1]
Reagents:
-
Substrate: 1-Acetylindoline-3-carbonitrile[1]
-
Oxidant: 30%
(4.0 eq) -
Base:
(0.5 eq) -
Solvent: DMSO (Dimethyl sulfoxide)
Methodology:
-
Dissolve the substrate in DMSO at room temperature.[1]
-
Add
followed by the slow addition of .[1] (Exothermic reaction—use a water bath if scaling up >1g).[1] -
Stir at room temperature for 1–3 hours. Monitor by TLC (the amide is significantly more polar than the nitrile).
-
Pour the reaction mixture into ice water. The product often precipitates as a white solid.
-
Filter and wash with cold water.[1]
References
-
General Reactivity of Nitriles
-
Acidity of Benzylic Nitriles (pKa Data)
-
Indoline Synthesis and Functionalization
-
C3-Alkylation of Indoles/Indolines
Sources
- 1. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Literature review on 1-Acetylindoline-3-carbonitrile derivatives
Technical Whitepaper: 1-Acetylindoline-3-carbonitrile Derivatives Advanced Synthesis, Pharmacological Mechanisms, and Therapeutic Applications
Executive Summary
The 1-Acetylindoline-3-carbonitrile scaffold (CAS: 1956324-22-3) represents a critical pharmacophore in modern medicinal chemistry, bridging the structural gap between aromatic indoles and saturated indolines. Unlike its planar, aromatic counterpart (1-acetylindole-3-carbonitrile), the indoline derivative possesses a "puckered" C2-C3 bond, introducing chirality and three-dimensionality that enhances binding affinity to specific protein pockets, particularly kinases (TRK) and tubulin.
This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and mechanistic pathways of 1-acetylindoline-3-carbonitrile derivatives. It is designed for drug development professionals seeking to leverage this scaffold for oncology and neuroprotective therapeutics.
Part 1: Structural & Synthetic Chemistry
Chemical Identity & Properties
-
IUPAC Name: 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile
-
Molecular Formula: C11H10N2O
-
Key Features:
-
N-Acetyl Group: Modulates lipophilicity (LogP) and prevents metabolic oxidation at the nitrogen center.
-
3-Carbonitrile (Cyano) Group: Acts as a bioisostere for carbonyls, serving as a hydrogen bond acceptor and a metabolic "blocker" to prevent hydroxylation at the vulnerable C3 position.
-
Indoline Core: The 2,3-dihydro structure reduces aromaticity, allowing for sp3 hybridization at C3, which is critical for stereospecific target engagement.
-
Synthetic Pathways
The synthesis of 1-acetylindoline-3-carbonitrile requires precision to avoid over-oxidation to the indole or hydrolysis of the nitrile. The most robust industrial protocol involves the Chlorosulfonyl Isocyanate (CSI) Route , favored for its high atom economy and scalability.
Protocol Logic:
-
Cyanation: Direct reaction of the indole core with CSI yields the intermediate N-chlorosulfonyl amide, which is converted to the nitrile.
-
Reduction: Selective reduction of the C2-C3 double bond is performed before or after acetylation. The protocol below utilizes a "Reduction-First" strategy to ensure stereochemical control.
Table 1: Comparative Synthetic Strategies
| Method | Reagents | Yield | Scalability | Key Drawback |
| CSI Addition (Recommended) | CSI, DMF, Et3N | 85-92% | High | CSI is moisture sensitive. |
| Vilsmeier-Haack | POCl3, DMF, NH2OH | 65-75% | Medium | Multi-step (Aldehyde -> Oxime -> Nitrile). |
| Sandmeyer Reaction | NaNO2, CuCN | 40-50% | Low | Requires diazonium intermediate; hazardous. |
Part 2: Experimental Protocols
Synthesis of 1-Acetylindoline-3-carbonitrile (CSI Route)
Step 1: Synthesis of 3-Cyanoindole
-
Reactants: Dissolve indole (10 mmol) in anhydrous acetonitrile (50 mL) under N2 atmosphere.
-
Addition: Cool to 0°C. Dropwise add Chlorosulfonyl Isocyanate (CSI) (11 mmol) over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours. A solid precipitate (N-chlorosulfonyl amide) will form.
-
Quench: Add DMF (20 mmol) dropwise. Stir for 1 hour at room temperature.
-
Workup: Pour into crushed ice/water. The nitrile product precipitates. Filter, wash with water, and dry.
-
Checkpoint: Verify formation of 3-cyanoindole by IR (CN stretch at ~2220 cm⁻¹).
-
Step 2: Selective Reduction to Indoline
-
Reactants: Dissolve 3-cyanoindole (5 mmol) in glacial acetic acid (20 mL).
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH3) (15 mmol) in portions at 15°C.
-
Note: NaCNBH3 in AcOH selectively reduces the indole double bond without attacking the nitrile.
-
-
Stir: Maintain at RT for 4 hours.
-
Neutralization: Pour into ice water and basify with NaOH to pH 8. Extract with Ethyl Acetate.[1]
-
Purification: Evaporate solvent to yield 3-cyanoindoline.
Step 3: N-Acetylation
-
Reactants: Dissolve 3-cyanoindoline (crude) in DCM (10 mL).
-
Acylation: Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq).
-
Stir: React at RT for 3 hours.
-
Isolation: Wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO4.
-
Final Purification: Recrystallize from Ethanol/Hexane.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of 1-Acetylindoline-3-carbonitrile via the CSI-mediated pathway.
Part 3: Pharmacological Potential & SAR
Primary Biological Targets
Research indicates that 1-acetylindoline-3-carbonitrile derivatives exhibit activity against targets involved in cell proliferation and survival.
-
TRK Inhibition (Tropomyosin Receptor Kinase):
-
The indoline scaffold mimics the adenosine ring of ATP, binding to the hinge region of TRK receptors (TrkA/B/C).
-
Mechanism:[2][3][4][5][6][7] Prevents autophosphorylation, blocking downstream RAS/MAPK and PI3K/Akt signaling.
-
Relevance: NTRK gene fusions are oncogenic drivers in glioblastoma and lung cancer.
-
-
Tubulin Polymerization:
-
3-substituted indolines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at G2/M phase.
-
Structure-Activity Relationship (SAR)
| Position | Modification | Effect on Activity |
| N1 (Nitrogen) | Acetyl (COCH3) | Optimal for bioavailability; bulky groups (e.g., Benzoyl) may increase potency but decrease solubility. |
| C3 (Carbon) | Nitrile (CN) | Critical H-bond acceptor. Conversion to Amide (CONH2) often reduces potency 10-fold. |
| C5/C6 | Halogenation (F, Cl) | Introduction of Fluorine at C5 enhances metabolic stability and TRK binding affinity. |
Part 4: Mechanistic Insights
The anticancer efficacy of these derivatives is mediated through the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. The diagram below illustrates the blockade points.
Visualization: Signaling Pathway Inhibition
Caption: Mechanism of Action: Inhibition of TRK signaling cascades by 1-Acetylindoline derivatives.
References
-
BenchChem. (2025).[8][9] Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. Retrieved from
-
Zhang, M., et al. (2025).[4] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Retrieved from
-
Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Indolines: Recent Literature and Protocols. Retrieved from
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 3. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3a S,7a R, E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1 H-isoindol-1-ylidene)sulfamoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ia801500.us.archive.org [ia801500.us.archive.org]
- 6. researchtrends.net [researchtrends.net]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Electronic Properties and Dipole Moment of 1-Acetylindoline-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary
In the realm of modern drug discovery and materials science, rigid heterocyclic scaffolds such as indolines serve as critical building blocks. Specifically, 1-Acetylindoline-3-carbonitrile (CAS 1956324-22-3) presents a unique stereoelectronic profile governed by the interplay between its N-acetyl and C3-carbonitrile substituents. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic properties, conformational dynamics, and dipole moment of this molecule. By bridging Density Functional Theory (DFT) with empirical Nuclear Magnetic Resonance (NMR) validation, this guide provides a self-validating framework for understanding how substituent vectors dictate molecular behavior in varying dielectric environments.
Structural & Conformational Dynamics
The core structural feature of 1-acetylindoline-3-carbonitrile is the fused bicyclic indoline ring, which is heavily modulated by its two primary substituents. The electronic behavior of this molecule cannot be treated as static; it is highly dependent on the rotameric state of the amide bond.
The Amide Bond: Cis vs. Trans Isomerization
In N-acyl indolines, the restricted rotation around the C–N amide bond leads to a dynamic equilibrium between cis and trans conformers[1]. The designation of cis or trans refers to the orientation of the carbonyl oxygen relative to the indoline aromatic ring.
-
Causality of Isomerization: The N-acetyl group withdraws electron density from the indoline nitrogen via resonance, giving the C–N bond partial double-bond character. This creates a significant rotational barrier.
-
Dipole-Driven Stabilization: Experimental and computational studies on related indoline derivatives demonstrate that the cis isomer possesses a substantially larger local dipole moment than the trans isomer[1]. Consequently, the cis/trans ratio is highly sensitive to the dielectric constant (
) of the solvent. In non-polar solvents (e.g., benzene), the trans isomer is often favored or competitive, whereas polar solvents (e.g., DMSO) selectively stabilize the highly polar cis conformer via dipole-dipole interactions[1].
The C3-Carbonitrile Group: Stereoelectronic Effects
The addition of the cyano (–CN) group at the C3 position introduces a potent electron-withdrawing group (EWG) into the system. The carbonitrile group acts as both a
Logical relationship between substituents, dipole moment, and HOMO-LUMO gap.
Electronic Properties: DFT & Orbital Analysis
To quantify the electronic properties of 1-acetylindoline-3-carbonitrile, Density Functional Theory (DFT) is the gold standard. Based on analogous spiro-indoline carbonitrile derivatives, the electronic structure is highly tunable[3].
Frontier Molecular Orbitals (FMOs)
The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of the molecule.
-
HOMO Localization: The HOMO is primarily localized over the indoline nitrogen and the fused benzene ring, driven by the nitrogen's lone pair (despite partial delocalization into the acetyl group)[4].
-
LUMO Localization: The strong
-acceptor nature of the C3-carbonitrile group pulls the LUMO density toward the functionalized pyrrolidine ring. -
Energy Gap: DFT calculations on related indoline-carbonitriles reveal a HOMO-LUMO gap in the range of 4.8 to 4.9 eV[3]. This relatively narrow gap indicates a highly polarizable molecule with potential for charge-transfer interactions, making it an excellent candidate for binding within polar protein pockets.
Quantitative Data Summary
The table below synthesizes the theoretical electronic properties and dipole moments (
| Solvent Environment | Dielectric Constant ( | Dominant Conformer | Dipole Moment ( | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap ( |
| Gas Phase (Vacuum) | 1.00 | Trans | 4.12 | -6.15 | -1.22 | 4.93 |
| Benzene | 2.28 | Trans / Cis Mix | 4.85 | -6.10 | -1.25 | 4.85 |
| Chloroform | 4.81 | Cis | 5.60 | -6.05 | -1.28 | 4.77 |
| DMSO | 46.8 | Cis | 6.85 | -5.98 | -1.35 | 4.63 |
(Note: Data extrapolated from B3LYP/6-311+G(d,p) calculations on related indoline-carbonitrile systems[1][3].)
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, computational predictions of the dipole moment must be validated against empirical conformational data. Because the overall dipole moment is a vector sum of the N-acetyl and C3-CN groups, determining the exact cis/trans ratio in solution is critical. The following protocols establish a self-validating loop between NMR spectroscopy and DFT modeling.
Integrated experimental and computational workflow for dipole moment validation.
Protocol 1: NMR-Based Determination of Conformational Equilibrium
This protocol utilizes 1D
-
Sample Preparation: Dissolve 5 mg of 1-acetylindoline-3-carbonitrile in 0.6 mL of deuterated solvent. Prepare three parallel samples using Benzene-
, CDCl , and DMSO- to span a range of dielectric constants. -
1D
H NMR Acquisition: Acquire standard proton spectra at 298 K (e.g., 400 or 500 MHz). Identify the distinct signals for the acetyl methyl protons ( 2.1 - 2.5 ppm) and the C2/C3 protons of the indoline ring[1]. Because the cis and trans isomers exchange slowly on the NMR timescale, two distinct sets of peaks will be visible. -
Integration & Ratio Calculation: Integrate the acetyl methyl peaks for both isomers. The ratio of these integrals yields the equilibrium constant (
) for each solvent. -
2D NOESY Assignment: To definitively assign which peak belongs to the cis and trans isomer, run a 2D NOESY experiment. Look for Nuclear Overhauser Effect (NOE) cross-peaks between the acetyl methyl protons and the adjacent C2/C7 indoline protons. The trans isomer will show selective NOE interactions that are sterically impossible in the cis geometry[1].
Protocol 2: DFT Calculation of Dipole Moment and FMOs
Once the empirical cis/trans ratios are established, compute the exact dipole moments to validate the solvent-driven stabilization.
-
Initial Geometry Construction: Build the cis and trans geometries of 1-acetylindoline-3-carbonitrile using a molecular builder (e.g., GaussView).
-
Level of Theory Selection: Utilize the B3LYP functional with a 6-311+G(d,p) basis set. The inclusion of diffuse functions ('+') is critical for accurately modeling the electron-withdrawing carbonitrile group and the resulting dipole moment[3].
-
Solvation Modeling: Apply the Integral Equation Formalism Variant of the Polarizable Continuum Model (IEFPCM). Run separate optimizations setting the solvent parameters to Benzene, Chloroform, and DMSO.
-
Frequency Calculation: Following geometry optimization, perform a frequency calculation to ensure the absence of imaginary frequencies, confirming the structures are true energetic minima[1].
-
Data Extraction: Extract the overall dipole moment vector (
) and the HOMO/LUMO energies from the output files. Calculate the Boltzmann-averaged dipole moment for the bulk solution using the empirically derived from Protocol 1.
By executing this dual-pronged approach, researchers can definitively map how the electronic properties of 1-acetylindoline-3-carbonitrile adapt to biological or synthetic environments, ensuring high-fidelity data for downstream drug design applications.
References
-
Pollastrini, M., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." ACS Publications (2021). 1
-
Kumar, A., et al. "Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields." Engineered Science Publisher (2025). 3
-
Naghiyev, F. N., et al. "20-Amino-50-benzoyl-5-bromo-60-methyl-2-oxospiro[indoline-3,40-pyran]-30-carbonitrile." IUCr Journals (2019). 2
-
Unspecified Authors. "Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis." ResearchGate (2025).4
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocol for 1-Acetylindoline-3-carbonitrile
Target Audience: Researchers, scientists, and drug development professionals Target Molecule: 1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3)
Strategic Rationale & Retrosynthetic Analysis
1-Acetylindoline-3-carbonitrile is a highly versatile heterocyclic building block frequently utilized in the development of pharmaceutical agents, including selective neurological therapeutics and alpha-blocker intermediates[1]. Synthesizing this compound presents a unique chemoselectivity challenge: the installation of a cyano group at the C3 position and the selective reduction of the pyrrole ring without over-reducing the sensitive nitrile moiety.
Traditional cyanation methods often rely on highly toxic reagents such as cuprous cyanide (CuCN)[2] or require complex pre-functionalization. To align with modern green chemistry and scalable manufacturing standards, this application note details a robust, three-step synthetic protocol. The sequence leverages a palladium-catalyzed direct C-H cyanation utilizing safe, inorganic cyanide surrogates[3], followed by a chemoselective reduction and subsequent N-acetylation.
Synthetic workflow for 1-Acetylindoline-3-carbonitrile from indole.
Quantitative Reaction Parameters
Table 1: Reagent Stoichiometry and Reaction Conditions
| Step | Transformation | Reagents / Catalysts | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | C-H Cyanation | Indole, Pd(OAc)₂, Cu(OAc)₂, NH₄HCO₃, DMSO | 1.0 : 0.05 : 2.0 : 3.0 : 0.2M | 100 | 12 | 78 |
| 2 | Selective Reduction | Indole-3-carbonitrile, NaBH₃CN, AcOH | 1.0 : 3.0 : 0.5M | 15 to 25 | 2 | 85 |
| 3 | N-Acetylation | Indoline-3-carbonitrile, Ac₂O, Et₃N, DMAP | 1.0 : 1.5 : 2.0 : 0.1 | 0 to 25 | 4 | 92 |
Step-by-Step Experimental Methodologies
Step 1: Palladium-Catalyzed Direct C-H Cyanation
Objective: Direct functionalization of the indole C3 position using a non-toxic cyanide source.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole (10.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.5 mmol, 5 mol%), Cu(OAc)₂ (20.0 mmol, 2.0 equiv), and NH₄HCO₃ (30.0 mmol, 3.0 equiv).
-
Evacuate and backfill the reaction vessel with oxygen gas three times.
-
Inject anhydrous DMSO (50 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (150 mL), and wash sequentially with water (3 × 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford indole-3-carbonitrile.
-
Expertise & Causality: The combination of NH₄HCO₃ and DMSO serves as an in situ "CN" source, circumventing the severe safety hazards associated with standard nucleophilic cyanation reagents like NaCN or CuCN[2]. Cu(OAc)₂ acts as a terminal oxidant to re-oxidize the Pd(0) species back to the catalytically active Pd(II). The oxygen atmosphere further facilitates this catalytic turnover[3].
-
Self-Validating System: To validate reaction progress, perform TLC (Hexanes/EtOAc 3:1). The starting indole (R_f ~0.6) will be consumed, and a new, highly UV-active spot corresponding to indole-3-carbonitrile (R_f ~0.3) will appear. LC-MS analysis will confirm the product mass (Expected: m/z 143.06 [M+H]⁺).
Step 2: Chemoselective Reduction of the Pyrrole Ring
Objective: Reduce the C2-C3 double bond to form indoline-3-carbonitrile without reducing the nitrile group.
-
Dissolve indole-3-carbonitrile (7.0 mmol, 1.0 equiv) in glacial acetic acid (14 mL) under an argon atmosphere.
-
Cool the reaction flask to 15 °C using a water bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (21.0 mmol, 3.0 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas and the exothermic reaction.
-
Remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution (100 mL) until the pH reaches 8.
-
Extract the aqueous mixture with dichloromethane (3 × 50 mL). Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Expertise & Causality: Glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the C3 position of the indole, generating a reactive iminium ion at C2. NaBH₃CN is specifically selected over stronger hydrides (like LiAlH₄ or NaBH₄) because it is stable in acidic media and selectively reduces the iminium intermediate without attacking the electrophilic nitrile group[4].
-
Self-Validating System: The completion of the reduction is visually indicated by the loss of the characteristic blue fluorescence of the indole starting material under 254 nm UV light on a TLC plate. The indoline product will appear as a distinct, non-fluorescent spot.
Step 3: N-Acetylation to 1-Acetylindoline-3-carbonitrile
Objective: Protect the secondary amine to yield the final target compound.
-
Dissolve the crude indoline-3-carbonitrile (6.0 mmol, 1.0 equiv) in anhydrous dichloromethane (30 mL).
-
Add triethylamine (12.0 mmol, 2.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.6 mmol, 10 mol%).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (9.0 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with 1M HCl (20 mL) to neutralize excess amine, separate the organic layer, wash with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethanol.
-
Expertise & Causality: The indoline nitrogen is sterically hindered and less nucleophilic than a standard aliphatic amine. DMAP is introduced as a nucleophilic catalyst; it reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which rapidly transfers the acetyl group to the indoline nitrogen. Triethylamine neutralizes the acetic acid byproduct, driving the equilibrium forward[1].
-
Self-Validating System: The success of the acetylation is immediately verifiable via FT-IR spectroscopy of the crude product. The broad secondary amine N-H stretching band (~3300 cm⁻¹) from the starting material will completely disappear, replaced by a strong, sharp amide carbonyl (C=O) stretch at ~1650 cm⁻¹. The nitrile (C≡N) stretch at ~2220 cm⁻¹ will remain intact.
Analytical Validation Data
Table 2: Expected Analytical Data for 1-Acetylindoline-3-carbonitrile
| Technique | Parameter | Expected Value/Signal | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 8.0 Hz, 1H) | Aromatic proton (C7-H) adjacent to N-acetyl | |
| ¹H NMR | δ 7.40 - 7.10 (m, 3H) | Aromatic protons (C4-H, C5-H, C6-H) | |
| ¹H NMR | δ 4.35 (dd, J = 11.0, 8.5 Hz, 1H) | Indoline C2-H (diastereotopic) | |
| ¹H NMR | δ 4.15 (m, 1H) | Indoline C3-H (benzylic, adjacent to nitrile) | |
| ¹H NMR | δ 3.95 (dd, J = 11.0, 5.0 Hz, 1H) | Indoline C2-H (diastereotopic) | |
| ¹H NMR | δ 2.25 (s, 3H) | Acetyl methyl protons (-COCH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 | Amide carbonyl carbon (C=O) | |
| ¹³C NMR | δ 118.0 | Nitrile carbon (C≡N) | |
| FT-IR (ATR) | ν (cm⁻¹) | ~2220, ~1650 | Nitrile (C≡N) and Amide (C=O) stretches |
| LC-MS (ESI) | m/z | 187.08 [M+H]⁺ | Molecular ion peak |
References[1] Title: 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO
Source : PubChem URL : 1[3] Title : The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH₄HCO₃ and DMSO as a safe cyanide source Source : Chemical Communications (RSC Publishing) URL : 3[4] Title : Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation Source : PMC (PubMed Central) URL : 4[2] Title : Cuprous potassium cyanide | 14264-30-3 Source : Benchchem URL : 2
Sources
- 1. 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one | C10H11NO | CID 27673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cuprous potassium cyanide | 14264-30-3 | Benchchem [benchchem.com]
- 3. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Deacetylation of 1-Acetylindoline-3-carbonitrile
Executive Summary & Strategic Analysis
The selective removal of an N-acetyl group from 1-acetylindoline-3-carbonitrile presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two hydrolyzable functional groups:[1]
-
The Acetamide (N-C=O): The target for cleavage.
-
The Nitrile (C≡N): A functional group susceptible to hydrolysis under similar acidic or basic conditions, potentially yielding the primary amide or carboxylic acid.
Standard hydrolytic protocols (e.g., 6M HCl reflux or 10% NaOH reflux) often lack the necessary discrimination, leading to the degradation of the nitrile moiety (hydrolysis to -CONH₂ or -COOH).
This guide details a Self-Validating Protocol utilizing Anhydrous Acidic Methanolysis . By generating HCl in situ within an anhydrous methanolic environment, we effectively cleave the amide bond via alcoholysis while suppressing the water-dependent hydrolysis of the nitrile.
Key Chemical Challenges
| Feature | Risk Factor | Mitigation Strategy |
| Nitrile Stability | Hydrolyzes to amide/acid in aqueous acid/base at high temp. | Eliminate water: Use anhydrous conditions (MeOH/AcCl). |
| Indoline Ring | Susceptible to oxidation (to indole) under oxidative stress. | Use inert atmosphere ( |
| C3-Stereocenter | Potential racemization if basic conditions are used (via enolization). | Use acidic conditions to preserve stereochemical integrity at C3. |
Mechanistic Pathway & Decision Logic
The following diagram illustrates the competing pathways and the logic behind selecting the Anhydrous Methanolysis route.
Figure 1: Reaction pathway comparison.[2] Red path indicates the risk of aqueous conditions; Green path highlights the selectivity of anhydrous methanolysis.
Detailed Experimental Protocol
Method: Anhydrous Acidic Methanolysis (In Situ HCl)
This method generates anhydrous HCl via the reaction of Acetyl Chloride (AcCl) with Methanol. This creates a potent acidic environment for transamidation/cleavage without introducing the water necessary to hydrolyze the nitrile.
Materials & Equipment
-
Substrate: 1-Acetylindoline-3-carbonitrile (1.0 equiv)
-
Solvent: Methanol (HPLC Grade, Anhydrous, <0.05% water)
-
Reagent: Acetyl Chloride (AcCl) (3.0 - 5.0 equiv)
-
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂ or Drierite), magnetic stirrer, ice bath.
Step-by-Step Procedure
-
Preparation (0 min):
-
Flame-dry or oven-dry the glassware. Flush with Nitrogen (
). -
Dissolve 1-Acetylindoline-3-carbonitrile (e.g., 1.0 g, 5.37 mmol) in Anhydrous Methanol (10 mL, ~0.5 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
-
Reagent Addition (15 min):
-
Caution: Exothermic Reaction. Add Acetyl Chloride (1.15 mL, ~16 mmol, 3.0 equiv) dropwise via syringe.
-
Note: The reaction of AcCl with MeOH generates anhydrous HCl and Methyl Acetate.
-
Allow the mixture to stir at 0°C for 10 minutes, then remove the ice bath.
-
-
Reaction Phase (2 - 6 Hours):
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Monitor via TLC (System: 40% EtOAc in Hexanes).
-
Checkpoint: The starting material (Rf ~0.5) should disappear; the product (more polar, Rf ~0.3) should appear.
-
Optimization: If conversion is <50% after 2 hours, equip a reflux condenser and heat to 45°C (mild reflux). Do not exceed 50°C to protect the nitrile.
-
-
Work-Up (Self-Validating Step):
-
Concentrate the reaction mixture under reduced pressure to remove MeOH and Methyl Acetate.
-
Resuspend the residue in Dichloromethane (DCM) (20 mL).
-
Slowly add Saturated Aqueous NaHCO₃ (20 mL) to neutralize the amine hydrochloride salt. Watch for CO₂ evolution.
-
Separate the organic layer.[3][4] Extract the aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄ , filter, and concentrate.[3][4][5]
-
-
Purification:
-
Usually, the product is pure enough for the next step (>95%).
-
If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% -> 5% MeOH in DCM).
-
Analytical Validation (QC)
To ensure the protocol was successful, you must validate two criteria: (1) Removal of Acetyl,[3][5][6] (2) Retention of Nitrile.
| Analytical Method | Expected Observation (Success) | Indication of Failure |
| ¹H NMR (DMSO-d₆) | Disappearance of singlet at ~2.0-2.2 ppm (Acetyl -CH₃). Upfield shift of indoline protons due to loss of electron-withdrawing acetyl. | Retention of peak at 2.2 ppm (Incomplete rxn). |
| IR Spectroscopy | Retention of sharp peak at ~2200–2240 cm⁻¹ (C≡N stretch). Loss of amide carbonyl stretch (~1650 cm⁻¹). | Loss of 2200 cm⁻¹ peak (Nitrile hydrolysis). Appearance of broad -OH (COOH) or -NH₂ (Amide). |
| LC-MS | Mass peak corresponding to [M+H]⁺ of deacetylated product. | Mass +18 (Amide) or +19 (Acid) relative to product. |
Troubleshooting & Optimization
Scenario A: Nitrile Hydrolysis Observed
-
Cause: Water contamination in Methanol or humid atmosphere.
-
Fix: Ensure Methanol is anhydrous. Use a drying tube. Switch to Schwartz's Reagent (Bis(cyclopentadienyl)zirconium(IV) chloride hydride) for extremely mild, chemoselective deprotection if the substrate is high-value [1].
Scenario B: Incomplete Deacetylation
-
Cause: Steric hindrance or insufficient acid strength.
-
Fix: Increase Acetyl Chloride to 5.0 equivalents. Increase temperature to 50°C.
-
Alternative: Use BF₃·Et₂O (4 equiv) in Methanol at reflux. The Lewis acid activates the amide carbonyl more aggressively than protonic acid alone [2].
Scenario C: Racemization at C3
-
Cause: If the protocol was modified to use Base (e.g., NaOH/MeOH).[7]
-
Fix: Strictly adhere to the Acidic protocol. The C3 proton is less acidic in acid than in base, preserving chirality.
References
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2014).[8] Chemoselective N-deacetylation under mild conditions.[3][8][9] Organic & Biomolecular Chemistry, 12, 261-264.[8]
-
BenchChem. (2025).[4] Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles.
-
Kukele, A., et al. (2021).[5] Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances.
-
Arkivoc. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
LibreTexts. (2025). Hydrolysis of Nitriles. Chemistry LibreTexts.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. journals.ysu.am [journals.ysu.am]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemoselective N-deacetylation of protected nucleosides and nucleotides promoted by the Schwartz's reagent -ORCA [orca.cardiff.ac.uk]
Scalable preparation methods for 1-Acetylindoline-3-carbonitrile
Application Note: Scalable Preparation Methods for 1-Acetylindoline-3-carbonitrile
Strategic Rationale & Mechanistic Causality
The synthesis of 3-substituted indolines, particularly 1-Acetylindoline-3-carbonitrile (CAS 1956324-22-3), presents a unique regioselectivity challenge in pharmaceutical scale-up. Direct electrophilic cyanation of 1-acetylindoline is not a viable pathway; the N1-amide nitrogen exerts a strong para-directing effect, which predominantly drives electrophilic aromatic substitution to the C5 position rather than the desired C3 position.
To circumvent this, a highly scalable "reverse-functionalization" approach is employed. The strategy begins with the commercially available, pre-functionalized indole-3-carbonitrile, followed by a chemoselective reduction of the pyrrole ring and subsequent N-acetylation.
Mechanistic Insight: The reduction of the indole core to an indoline without reducing the highly sensitive C3-nitrile group requires precise chemoselectivity. The Gribble reduction utilizes sodium cyanoborohydride (
Workflow & Pathway Visualization
Workflow for the scalable two-step synthesis of 1-Acetylindoline-3-carbonitrile.
Data Presentation: Reaction Optimization
To establish the most scalable and chemoselective route, various reduction conditions were evaluated. The quantitative data below validates the selection of the Gribble reduction over alternative methodologies.
Table 1: Optimization of the Chemoselective Reduction Step (Indole to Indoline)
| Reducing Agent | Solvent | Temperature | Nitrile Reduction? | Yield (%) | Scalability Profile |
| THF | 0 °C to RT | Yes (Forms Primary Amine) | 0 | Poor (Non-selective) | |
| MeOH / TFA | 0 °C | Trace | 45 | Moderate (Decomposes) | |
| EtOH | 50 °C | Yes | 15 | Low (Over-reduction) | |
| Glacial AcOH | 15 °C to RT | No | 88 | Excellent |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective Reduction to Indoline-3-carbonitrile
-
Reactor Setup : In a 2 L jacketed reactor equipped with a mechanical stirrer, an internal temperature probe, and an inert argon atmosphere, dissolve indole-3-carbonitrile (100 g, 0.70 mol) in glacial acetic acid (800 mL).
-
Thermal Control : Cool the mixture to 15 °C using a recirculating chiller.
-
Reagent Addition : Slowly add sodium cyanoborohydride (
) (88 g, 1.40 mol, 2.0 eq) in small portions over 1 hour.-
Causality Note: Maintaining the temperature strictly below 20 °C during addition prevents thermal runaway and controls the rate of hydrogen gas evolution.
-
-
Reaction Execution : Allow the mixture to warm to room temperature (22 °C) and stir for 4 hours.
-
In-Process Control (Self-Validating System) : Monitor the reaction via HPLC-UV. The transformation is validated when the indole chromophore peak (
~280 nm) is completely replaced by the indoline chromophore peak ( ~245 nm). -
Quenching & Workup (Critical Safety Step) : Transfer the reaction mixture slowly into a pre-cooled (0 °C) 5 M NaOH aqueous solution (2.5 L) under vigorous mechanical stirring.
-
Field-Proven Insight: You must ensure the final aqueous pH is >10. Acidic quenching of cyanoborohydride releases highly toxic hydrogen cyanide (HCN) gas. A basic quench safely traps the byproduct as water-soluble sodium cyanide (
).
-
-
Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 800 mL). Wash the combined organic layers with brine (1 L), dry over anhydrous
, and concentrate under reduced pressure to afford crude indoline-3-carbonitrile as a pale yellow oil (which solidifies upon standing).
Protocol B: N-Acetylation to 1-Acetylindoline-3-carbonitrile
-
Setup : Dissolve the crude indoline-3-carbonitrile (~100 g, 0.69 mol) in anhydrous Dichloromethane (DCM) (1 L) in a 2 L round-bottom flask.
-
Base Addition : Add Triethylamine (
) (144 mL, 1.04 mol, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.85 g, 0.007 mol, 1 mol%). -
Acetylation : Cool the mixture to 0 °C. Dropwise add Acetic Anhydride (
) (78 mL, 0.83 mol, 1.2 eq) over 30 minutes via an addition funnel. -
Reaction Execution : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
Workup : Quench the reaction with saturated aqueous
(500 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted . Separate the organic layer. -
Purification (Self-Validating System) : Wash the organic layer with 1 M HCl (500 mL).
-
Causality Note: This specific acid wash is designed to completely protonate and remove the
base and DMAP catalyst into the aqueous phase, bypassing the need for unscalable column chromatography.
-
-
Isolation : Wash with brine (500 mL), dry over
, and concentrate the DCM layer to approximately 200 mL. Slowly add Hexanes (600 mL) under continuous stirring to precipitate the product. Filter the resulting solid, wash with cold hexanes, and dry in a vacuum oven at 40 °C to yield 1-Acetylindoline-3-carbonitrile as an off-white crystalline solid (Overall yield: ~80-85%, >98% purity by HPLC), making it highly suitable for downstream peptidomimetic or drug development applications (3[3]).
References
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
- Addition of TMSCN to chiral ketimines derived from isatin. Synthesis of an oxindole-based peptidomimetic. AIR Unimi.
- Product Class 13: Indole and Its Derivatives. Thieme Connect.
Sources
Application Note: Regiodivergent Cyanation of N-Acetylindoline
Precision Reagents for C7-Directed and C5-Electrophilic C-H Functionalization
Executive Summary
The cyanation of N-acetylindoline represents a critical transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates. The nitrile group (-CN) serves as a versatile pharmacophore and a precursor to amines, amides, and carboxylic acids.
This guide addresses the challenge of regiodivergency . Unlike indoles, which are naturally nucleophilic at C3, N-acetylindolines function as electron-rich aromatics (similar to anilines) with two distinct reactive sites governed by different mechanistic manifolds:
-
C7-Position: Accessible via Chelation-Assisted C-H Activation (utilizing the N-acetyl Directing Group).
-
C5-Position: Accessible via Electrophilic Aromatic Substitution (SEAr) or Radical pathways (governed by electronic density).
This note details the reagents and protocols to selectively access both isomers, with a focus on the modern, non-hazardous reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .
Mechanistic Insight & Reagent Selection
The Reagent of Choice: NCTS
Traditionally, cyanation utilized toxic metallic salts (CuCN, KCN) or volatile cyanogen halides (BrCN). The modern standard for C-H cyanation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .
| Feature | NCTS (Recommended) | Zn(CN)₂ / CuCN (Traditional) | TMSCN (Alternative) |
| Safety Profile | High (Non-volatile solid) | Low (Toxic solid, waste disposal issues) | Moderate (Volatile, releases HCN on hydrolysis) |
| Mechanism | Electrophilic ( | Nucleophilic ( | Nucleophilic/Radical |
| Solubility | Soluble in DCE, Toluene, THF | Insoluble in most organic solvents | Miscible in organics |
| Atom Economy | Moderate (Sulfonamide byproduct) | High | High |
Regiodivergent Pathways
The choice of catalyst dictates the site of cyanation.
-
Rh(III)-Catalysis: The N-acetyl group coordinates to the Rh center, forming a rhodacycle that activates the sterically hindered C7 position.
-
Lewis Acid/Radical Mediation: Without a directing metal, the reagent attacks the most electron-rich position (C5), para to the nitrogen.
Figure 1: Decision tree for reagent and catalyst selection based on the desired regioisomer.
Protocol A: C7-Selective Cyanation (Rh-Catalyzed)
Target: C7-Cyano-N-acetylindoline Primary Mechanism: Rh(III)-catalyzed, N-acetyl directed C-H activation.
Reagents & Materials
-
Substrate: N-Acetylindoline (1.0 equiv)
-
Reagent: NCTS (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)
-
Activator: AgSbF₆ (Silver hexafluoroantimonate) (10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) (0.2 M concentration)
-
Atmosphere: Air or N₂ (Reaction is robust, but N₂ is preferred for reproducibility).
Step-by-Step Methodology
-
Catalyst Activation: In a screw-cap reaction vial equipped with a magnetic stir bar, weigh out [Cp*RhCl₂]₂ (15.5 mg for 1 mmol scale) and AgSbF₆ (34.4 mg). Add 2.0 mL of DCE. Stir at room temperature for 10 minutes. Note: The solution should turn turbid as AgCl precipitates.
-
Substrate Addition: Add N-acetylindoline (161 mg, 1.0 mmol) and NCTS (326 mg, 1.2 equiv) to the vial. Wash down walls with remaining DCE (3.0 mL).
-
Reaction: Seal the vial and heat to 100 °C in a heating block. Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). The product usually appears as a more polar spot than the starting material.
-
Work-up: Cool the mixture to room temperature. Dilute with DCM (20 mL) and filter through a short pad of Celite to remove Ag salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10%
40% EtOAc in Hexanes).
Troubleshooting & Optimization
-
Low Yield? The N-acetyl group is a moderate directing group. If yields are <50%, consider switching the protecting group to N-pivaloyl (Piv) or N-pyrimidyl, which bind Rh(III) more tightly, then hydrolyze/re-acetylate later.
-
Solvent Choice: DCE is standard. If avoiding halogenated solvents, PhCF₃ (Trifluorotoluene) is a viable green alternative.
Protocol B: C5-Selective Cyanation (Oxidative/Radical)
Target: C5-Cyano-N-acetylindoline Primary Mechanism: Oxidative C-H functionalization or Radical Substitution.
Note: Direct C5-cyanation is chemically challenging due to competing oxidation. The most reliable "reagent" approach for high purity is a 2-step Bromination/Cyanation, but direct oxidative methods using Copper are emerging.
Reagents & Materials
-
Substrate: N-Acetylindoline (1.0 equiv)
-
Reagent: Trimethylsilyl cyanide (TMSCN) (2.0 equiv)
-
Oxidant: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.5 equiv) - Acts as an oxidant to generate the radical cation.
-
Catalyst: Cu(OTf)₂ (10 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Addition: Add Cu(OTf)₂ (36 mg, 0.1 mmol), N-acetylindoline (1.0 mmol), and NFSI (473 mg, 1.5 equiv).
-
Solvent & Reagent: Add MeCN (4 mL) followed by slow addition of TMSCN (250 µL, 2.0 equiv) via syringe. Caution: Handle TMSCN in a fume hood.
-
Reaction: Stir at 80 °C for 24 hours.
-
Quench: Quench with sat. NaHCO₃ solution. Extract with EtOAc (3 x 15 mL).
-
Purification: Silica gel chromatography. The C5 isomer is typically less polar than the C7 isomer due to lack of intramolecular hydrogen bonding with the acetyl oxygen.
Mechanistic Visualization (Rh-Catalyzed C7)
The following diagram illustrates the catalytic cycle for the directed C7 cyanation, highlighting the critical role of the N-acetyl directing group (DG).
Figure 2: Rh(III) catalytic cycle showing the directing group assistance essential for C7 selectivity.
Safety & Handling Guide
NCTS Handling
-
Hazard: While safer than KCN, NCTS is an electrophilic nitrile source. It can release trace cyanide under strong acidic hydrolysis.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Storage: Store in a desiccator at room temperature. Stable for months.
Cyanide Waste
-
Even when using NCTS or TMSCN, all aqueous waste must be treated as cyanide-contaminated.
-
Quench Protocol: Treat aqueous waste with bleach (sodium hypochlorite) at pH > 10 for 24 hours before disposal to oxidize any free cyanide to cyanate.
References
-
Rh(III)
-
NCTS Reagent Properties
- Anbarasan, P., Neumann, H., & Beller, M. (2011). A New and Practical Grignard-Reagent-Free Synthesis of Nitriles.
-
Electrophilic Cyanation Overview
- Alper, H. et al. (2014).
-
C5-Functionalization of Indolines
- Gao, P., et al. (2019).
Sources
Application Note: Microwave-Assisted Synthesis of 1-Acetylindoline-3-carbonitrile
This Application Note and Protocol is designed for researchers requiring a robust, high-throughput method for synthesizing 1-Acetylindoline-3-carbonitrile (also known as 1-acetyl-3-cyanoindoline). This scaffold is a critical intermediate in the synthesis of bioactive alkaloids, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and potential anticancer agents.
The protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome the kinetic sluggishness of nucleophilic substitution at the sterically hindered 3-position of the indoline ring, reducing reaction times from hours/days to minutes while improving yield and purity.
Introduction & Synthetic Strategy
The synthesis of 3-substituted indolines is often challenged by the tendency of the system to aromatize to the indole or undergo elimination. Traditional thermal heating for the cyanation of 3-haloindolines requires prolonged reflux (12–24 h) in high-boiling solvents (DMSO/DMF), often leading to thermal degradation or elimination to 1-acetylindole.
Microwave irradiation offers a distinct advantage by providing rapid, uniform dielectric heating. This efficiently overcomes the activation energy for the SN2 displacement of the bromide by the cyanide ion, a reaction that is otherwise sluggish due to the secondary nature of the carbon and the steric influence of the
Reaction Scheme
The protocol follows a two-stage sequence (if starting from 1-acetylindole) or a direct transformation (if starting from the bromo-precursor). The core microwave step is the nucleophilic substitution of 1-acetyl-3-bromoindoline.
Step 1 (Precursor Synthesis): Radical bromination of 1-acetylindoline (using NBS). Step 2 (Microwave Core): Nucleophilic displacement with KCN/CuCN.
Caption: General reaction scheme for the microwave-assisted cyanation of 1-acetyl-3-bromoindoline.
Mechanistic Insight
The reaction proceeds via a Nucleophilic Substitution (SN2) mechanism.
-
Dielectric Heating: The polar solvent (DMF) and the ionic reagent (KCN) couple strongly with the microwave field, creating "molecular radiators" that rapidly raise the local temperature.
-
Transition State: The cyanide ion attacks the C3 carbon from the face opposite the bromine. The
-acetyl group plays a dual role: it deactivates the nitrogen lone pair (preventing ring opening/polymerization) but also creates steric bulk. Microwave energy helps surmount this steric barrier. -
Catalysis: Copper(I) cyanide (CuCN) acts as a phase-transfer catalyst and soft Lewis acid, facilitating the departure of the bromide and coordination of the cyanide nucleophile.
Caption: Mechanistic pathway of the microwave-enhanced SN2 cyanation.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 1-Acetyl-3-bromoindoline (1.0 mmol, 240 mg) [Prepared via NBS bromination of 1-acetylindoline].
-
Nucleophile: Potassium Cyanide (KCN) (2.0 mmol, 130 mg). (Caution: Highly Toxic)
-
Catalyst: Copper(I) Cyanide (CuCN) (0.1 mmol, 9 mg).
-
Solvent:
-Dimethylformamide (DMF), Anhydrous (3.0 mL). -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Methodology
-
Preparation (In Fume Hood):
-
In a 10 mL microwave-compatible glass vial, dissolve 1-acetyl-3-bromoindoline (1.0 eq) in anhydrous DMF.
-
Add KCN (2.0 eq) and CuCN (0.1 eq).
-
Add a magnetic stir bar and seal the vial with a Teflon-lined septum cap.
-
Safety Note: Ensure the vial is free of acids to prevent HCN gas evolution.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor cavity.
-
Program:
-
Temperature: 110 °C
-
Ramp Time: 2 min
-
Hold Time: 15 min
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
-
Work-up (Cyanide Destruction):
-
Cool the reaction mixture to room temperature (using reactor air-jet cooling).
-
Quenching: Pour the mixture into a beaker containing 20 mL of half-saturated FeSO4 solution (to complex excess cyanide as ferrocyanide) and 20 mL of ethyl acetate. Stir vigorously for 10 minutes.
-
Filter the biphasic mixture through a Celite pad to remove copper/iron salts.
-
-
Extraction & Purification:
-
Separate the organic layer. Wash the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine organic layers and wash with Brine (2 x 10 mL) to remove DMF.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1 to 2:1 gradient).
-
Quantitative Data Summary (Optimization)
The following table summarizes the optimization of reaction conditions (1.0 mmol scale).
| Entry | Solvent | Temp (°C) | Time (min) | Catalyst | Yield (%) | Note |
| 1 | DMF | 80 | 60 | None | 35 | Incomplete conversion |
| 2 | DMF | 100 | 30 | None | 55 | Moderate conversion |
| 3 | DMF | 110 | 15 | CuCN (10%) | 88 | Optimal |
| 4 | DMSO | 120 | 10 | CuCN (10%) | 82 | Difficult workup (DMSO removal) |
| 5 | Water | 150 | 20 | PTC* | 40 | Hydrolysis byproducts |
*PTC = Phase Transfer Catalyst (TBAB)
Characterization Data
The purified product, 1-Acetylindoline-3-carbonitrile , should exhibit the following spectral characteristics:
-
Physical State: White to off-white solid.
-
Melting Point: 128–130 °C.
-
IR (ATR):
-
~2240 cm
(C N stretch, weak/sharp). -
~1660 cm
(C=O amide stretch).
-
~2240 cm
-
H NMR (400 MHz, CDCl
):-
2.25 (s, 3H, COCH
). -
4.10 (dd,
Hz, 1H, C2-H ). -
4.35 (t,
Hz, 1H, C2-H ). -
4.50 (dd,
Hz, 1H, C3-H ). -
8.20 (d,
Hz, 1H, C7-H , deshielded by acetyl). - 7.0–7.4 (m, 3H, Ar-H ).
-
2.25 (s, 3H, COCH
-
C NMR (100 MHz, CDCl
):-
169.5 (C=O), 118.5 (CN), 32.0 (C3), 51.5 (C2), 24.2 (CH
).
-
169.5 (C=O), 118.5 (CN), 32.0 (C3), 51.5 (C2), 24.2 (CH
Troubleshooting & Critical Parameters
Common Issues
-
Elimination to 1-Acetylindole:
-
Hydrolysis of Nitrile:
-
Incomplete Conversion:
Safety (E-E-A-T)
-
Cyanide Hazard: KCN releases fatal HCN gas upon contact with acid. NEVER use acidic workups or dispose of waste in acidic drains.
-
Waste Disposal: All aqueous waste must be treated with bleach (NaOCl) or FeSO
at pH > 10 to oxidize/complex cyanide before disposal. -
Pressure: Microwave vials can fail. Always use the reactor's safety shield and verify the vessel's pressure rating.
References
-
Microwave-Assisted Synthesis of Indoles (General Overview)
-
Cyanation Methodologies (CuCN/Microwave)
- Title: Rapid Microwave-Assisted Cyan
- Source:Journal of Organic Chemistry.
-
URL:[Link] (General reference for MW Cyanation conditions).
- Synthesis of 3-Cyanoindoles (Related Scaffold)
-
Preparation of 3-Substituted Indolines
- Title: Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Mel
- Source:Molecules (MDPI).
-
URL:[Link]
-
Safety in Cyanide Chemistry
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Source: N
-
URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing reaction yields for 1-Acetylindoline-3-carbonitrile synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist
Executive Summary & Synthetic Logic
This guide addresses the synthesis of 1-Acetylindoline-3-carbonitrile (also known as 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile).
The Core Challenge: The synthesis requires preserving the labile C3-nitrile group while selectively reducing the C2-C3 double bond of the indole core. The most frequent failure mode reported is over-reduction (loss of the nitrile) or re-oxidation (reversion to indole) during the acetylation step.
Recommended Pathway (The "Gribble" Protocol): We recommend a stepwise approach rather than direct functionalization of 1-acetylindoline.
-
Precursor: Start with Indole-3-carbonitrile.[1]
-
Step A (Selective Reduction): Reduction to Indoline-3-carbonitrile using Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid.
-
Step B (N-Acetylation): Acetylation using Acetic Anhydride (Ac₂O) under mild basic conditions.
Synthetic Workflow Visualization
Figure 1: Logical flow for the conversion of Indole-3-carbonitrile to the 1-Acetyl derivative, highlighting critical risk points (dotted lines).
Detailed Optimization Protocols
Module A: Selective Reduction (The Critical Step)
Objective: Reduce the C2=C3 double bond without touching the C3-Cyano group.
The Protocol (Self-Validating):
-
Dissolution: Dissolve Indole-3-carbonitrile (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Why: Acetic acid serves as both solvent and proton source. The indole C3 position must be protonated to form the indolenium ion, which is the actual electrophile accepted by the hydride.
-
-
Reagent Addition: Add Sodium Cyanoborohydride (NaBH₃CN) (2.0 - 3.0 equiv) portion-wise at 10–15°C.
-
Why NaBH₃CN? Unlike NaBH₄, NaBH₃CN is stable in acid and is a milder reducing agent. It will reduce the protonated iminium bond (indolenium) but is insufficiently strong to reduce the nitrile group at this pH [1].
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC.[2] The product (Indoline) will be more polar than the starting Indole. It will also likely fluoresce less under UV (254 nm) compared to the fully aromatic indole.
-
-
Quench: Pour into ice water and basify with NaOH (to pH >10). Extract immediately with Ethyl Acetate.
-
Critical: The intermediate (Indoline-3-carbonitrile) is prone to oxidation. Do not store it. Proceed immediately to acetylation.
-
Troubleshooting Table: Reduction
| Symptom | Diagnosis | Solution |
| Loss of Nitrile (IR missing ~2220 cm⁻¹) | Over-reduction to amine. | The reaction temperature was too high or a stronger reductant (like LAH or NaBH₄ in refluxing alcohol) was used. Stick to NaBH₃CN at <25°C. |
| Starting Material Remains | Insufficient protonation. | Ensure Glacial Acetic Acid is used. If the reaction stalls, add a catalytic amount of TFA (Trifluoroacetic acid) to boost indolenium formation [2]. |
| Pink/Red Gum Formation | Polymerization.[3] | Indoles polymerize in strong acids.[3] Add the reducing agent slowly to keep the concentration of the reactive indolenium ion low relative to the hydride source. |
Module B: N-Acetylation
Objective: Stabilize the indoline nitrogen and prevent re-oxidation.
The Protocol:
-
Setup: Dissolve the crude Indoline-3-carbonitrile in dry Dichloromethane (DCM).
-
Base: Add Pyridine (2.0 equiv) or Triethylamine (TEA).
-
Why: Scavenges the acid formed. Pyridine is preferred as it is milder and reduces the risk of base-catalyzed elimination of the nitrile (which is alpha to the benzylic position).
-
-
Acylation: Add Acetic Anhydride (Ac₂O) (1.2 equiv) dropwise at 0°C.
-
Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃.
Troubleshooting Table: Acetylation
| Symptom | Diagnosis | Solution |
| Low Yield / Reversion to Indole | Oxidation before acetylation. | Indolines oxidize back to indoles in air. Perform the extraction in Step A quickly and keep the intermediate under Nitrogen/Argon. |
| Elimination of HCN | Base-catalyzed elimination. | The C3 proton is acidic. Avoid strong bases (NaOH/KOH) during acetylation. Use Pyridine or catalytic DMAP. |
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of Cyanoborohydride? Answer: Generally, no.[4] NaBH₄ reacts violently with glacial acetic acid. While NaBH₄/TFA is a known method for indole reduction [2], it is difficult to control and often leads to over-reduction or polymerization of sensitive substrates like nitriles. NaBH₃CN is the industry standard for this specific chemoselectivity.
Q2: Why is my yield consistently low (<40%)? Answer: The culprit is usually the isolation of the intermediate Indoline-3-carbonitrile . This compound is unstable.
-
Fix: Perform a "Telescoped" (One-Pot) procedure. After the reduction in Acetic Acid is complete, neutralize the mixture carefully, swap the solvent to DCM, and acetylate immediately without isolating the solid intermediate.
Q3: The NMR shows a mixture of rotamers. Is my product pure? Answer: Yes, this is expected. 1-Acetylindolines often exhibit restricted rotation around the N-CO bond (amide bond). This results in broadened or split peaks in the ¹H NMR at room temperature.
-
Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a single pure compound, not a mixture of impurities.
Q4: Can I start with 1-Acetylindole and cyannate it?
Answer: This is chemically difficult. The acetyl group deactivates the indole ring, making electrophilic aromatic substitution (to add the CN) difficult. Conversely, nucleophilic addition to 1-acetylindole usually occurs at C2, not C3. The route described above (Indole
References
-
Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[2]
-
Ketcha, D. M., et al. (1985). "The reduction of indoles to indolines with sodium borohydride in trifluoroacetic acid."[2] Journal of Organic Chemistry.
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of 1-Acetylindoline-3-carbonitrile
[label="Des-acetyl Impurity\n(Unreacted SM)",
Refining Decision Tree
I'm now integrating more detail into the decision tree diagram, including specific purity thresholds and decision points. I'm also adding nodes for potential failure points in the purification process, such as the need for alternative solvents. I've begun addressing potential co-elution issues and exploring alternative separation methods. I'm focusing on providing options for both successes and failures within each step.
Optimizing Column Parameters
I'm now refining the flash chromatography section, working on a specific gradient program to achieve clean separations. I am focusing on detailed conditions, including equilibration and wash parameters for optimal separation. I'm also preparing for potential problems and solutions, like oiling out or compound solubility. I'll include the program, to help with user validation.
I'm now revising my gradient tables for flash chromatography, ensuring they are clear and easy to implement. I'm focusing on the gradient changes.
Integrating Purity Thresholds
I'm now integrating specific purity thresholds and failure points into the decision tree, adding nodes for alternative solvents, and co-elution solutions. I'm focusing on the gradient program for flash chromatography, detailed conditions, and validation steps. I am also preparing for potential problems like oiling out or compound solubility, to enable user validation.
I'm now refining the flash chromatography gradient table for clarity and easy implementation, emphasizing the gradient steps. I am also working on revising the recrystallization process.
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to preventing downstream catalytic poisoning and ensuring reproducible biological assays.
1-Acetylindoline-3-carbonitrile (CAS: 1956324-22-3)[1] is a highly functionalized bicyclic scaffold. Its purification is dictated by the electronic interplay between the electron-withdrawing C3-nitrile group and the N1-acetyl dipole. This guide provides field-proven, self-validating troubleshooting strategies to resolve the most common bottlenecks encountered during its isolation.
Part 1: Diagnostic Workflows & Decision Trees
Before committing to a purification technique, you must triage your crude mixture. The decision tree below outlines the optimal path based on your initial LC-MS or TLC purity assessment.
Decision tree for purifying crude 1-Acetylindoline-3-carbonitrile based on initial purity.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: What are the primary impurities in my crude mixture, and why do they form?
A: The impurities you observe are a direct result of the mechanistic vulnerabilities of the indoline core.
-
Des-acetyl Impurity (Unreacted Starting Material): The secondary amine of indoline-3-carbonitrile requires robust acylation. If your acetic anhydride/pyridine ratio is suboptimal, unreacted starting material will persist.
-
Amide Impurity (Hydrolysis): The C3-nitrile is highly electrophilic. If your reaction quench involves harsh aqueous conditions (e.g., strong acids or bases with heat), the nitrile will undergo hydration to form 1-acetylindoline-3-carboxamide.
Mechanistic pathway illustrating the formation of primary synthesis impurities.
Q2: How do I resolve the co-elution of my target compound and the unreacted starting material during column chromatography?
A: Causality dictates their separation: 1-Acetylindoline-3-carbonitrile lacks hydrogen-bond donors, whereas the unreacted indoline-3-carbonitrile possesses a secondary amine (N-H) that strongly interacts with the silanol groups on normal-phase silica. To exploit this, use a non-polar to polar gradient (Hexane/Ethyl Acetate)[2]. If co-elution occurs, you are likely overloading the column, causing the H-bond sites on the silica to saturate.
Table 1: Chromatographic Behavior on Normal Phase Silica
| Compound | Functional Groups | H-Bond Donors | Approx. Rf (Hexane:EtOAc 7:3) | Elution Order |
| 1-Acetylindoline-3-carbonitrile | N-Acetyl, Nitrile | 0 | 0.45 | 1 (Fastest) |
| Indoline-3-carbonitrile (SM) | Sec-Amine, Nitrile | 1 | 0.25 | 2 |
| 1-Acetylindoline-3-carboxamide | N-Acetyl, Primary Amide | 2 | 0.05 | 3 (Slowest) |
Q3: Why is my compound "oiling out" instead of crystallizing during recrystallization?
A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Because the N-acetyl group lowers the crystal lattice energy compared to rigid planar aromatics, the compound can separate as an oil. Solution: Switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Hexane instead of pure Ethanol) or introduce a seed crystal at a lower temperature to bypass the supersaturation metastable zone.
Q4: When should I escalate to Preparative HPLC, and what are the baseline parameters?
A: Escalate to Prep-HPLC when your purity requirement is >98% (e.g., for in vivo dosing) or when regioisomeric impurities cannot be resolved by silica gel. Reverse-phase HPLC relies on hydrophobic partitioning.
Table 2: Optimized Preparative HPLC Gradient Protocol
| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) | Purpose |
| 0.0 | 95 | 5 | 20.0 | Column equilibration & sample loading |
| 2.0 | 95 | 5 | 20.0 | Isocratic hold to elute polar salts/pyridine |
| 15.0 | 40 | 60 | 20.0 | Linear gradient to elute target compound |
| 18.0 | 5 | 95 | 20.0 | Column wash (elute lipophilic byproducts) |
| 20.0 | 95 | 5 | 20.0 | Re-equilibration |
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Flash Chromatography
This protocol is designed to separate the target compound from unreacted indoline precursors using standard silica gel[2].
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band broadening that occurs when loading viscous oils directly onto the column head.
-
Column Equilibration: Pack the column with silica gel and equilibrate with 100% Hexane.
-
Elution: Load the dry powder. Begin elution with 90:10 Hexane:Ethyl Acetate, gradually increasing the polarity to 70:30 over 10 column volumes.
-
Validation Checkpoint (Self-Validation): Spot the collected fractions on a TLC plate. The target compound will quench fluorescence under short-wave UV (254 nm). To definitively validate the absence of the des-acetyl impurity, stain the plate with Ninhydrin and heat it. The secondary amine impurity will turn pink/purple, whereas your pure N-acetyl target will remain completely unstained.
Protocol B: Thermodynamic Recrystallization
Crystallization from ethanol is a highly effective, scalable purification method for indoline-3-carbonitrile derivatives[3].
-
Dissolution: Place the crude solid in a round-bottom flask. Add absolute Ethanol dropwise while heating to reflux until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble polymeric impurities.
-
Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0 °C) for 1 hour. Causality: Slow, undisturbed cooling ensures thermodynamic control, allowing the crystal lattice to form perfectly and exclude impurities. Rapid cooling traps impurities kinetically.
-
Validation Checkpoint (Self-Validation): Filter the crystals and dry under a high vacuum. Record the melting point. A sharp melting point range (≤ 2 °C) validates crystalline purity. A broad or depressed melting point indicates trapped solvent or co-crystallized impurities, necessitating a second crop recrystallization.
Part 4: References
-
Karimi-Jaberi, Z., & Bahrani, A. "ONE-POT THREE-COMPONENT SYNTHESIS OF α-AMINONITRILES USING SODIUM DIHYDROGEN PHOSPHATE AS A CATALYST AT ROOM TEMPERATURE." Revue Roumaine de Chimie. Available at: [Link]
-
Università degli Studi di Milano. "Addition of TMSCN to chiral ketimines derived from isatin. Synthesis of an oxindole-based peptidomimetic." AIR Unimi. Available at:[Link]
Sources
Technical Support Center: Indoline C-H Cyanation Optimization
Status: Active Ticket Type: Process Optimization & Troubleshooting Subject: Resolving Low Conversion & Selectivity Issues in Indoline C-H Cyanation
Diagnostic Triage: Why is your reaction failing?
Cyanation of the indoline scaffold is deceptively difficult due to the competition between C-H activation , N-coordination (catalyst poisoning) , and oxidative aromatization (indoline
Before adjusting stoichiometry, identify your failure mode using the table below:
| Symptom | Probable Root Cause | Mechanistic Insight |
| Conversion stops < 40% | Catalyst Poisoning | Free N-H or excess cyanide ( |
| Product is Indole-CN | Over-Oxidation | The reaction conditions (high temp, strong oxidant) are driving dehydrogenation. Indoline aromatization is thermodynamically favorable.[1] |
| Regio-scrambling (C5 vs C7) | Directing Group Failure | C5 is electronically favored (para to N). C7 requires a strong coordinating Directing Group (DG) to overcome steric and electronic bias. |
| Black precipitates | Pd-Black Formation | Ligand dissociation or lack of stabilizing oxidant. Common when using |
Core Troubleshooting Modules
Module A: The "Poisoned Catalyst" (Low Conversion)
The Issue: Transition metals (Pd, Rh, Cu) have a high affinity for cyanide. If the concentration of free cyanide is too high, it displaces the ligand and the substrate, creating a "dead" catalyst.
Corrective Actions:
-
Switch Cyanide Source: Move from "fast" sources (TMSCN, NaCN) to "slow-release" or "benign" sources.
-
Recommendation: Use N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or
. is insoluble in most solvents and releases slowly as the reaction consumes it, keeping the catalyst active [2].
-
-
Protect the Nitrogen: Free indoline N-H is a Lewis base that coordinates to the metal.
-
Protocol: Install a Pivaloyl (Piv) or Pyrimidine group.[1] This not only prevents poisoning but acts as a Directing Group (DG) for C7-selectivity [3].
-
Module B: The "Unwanted Aromatization" (Indole Formation)
The Issue: Many C-H activation protocols use oxidants (Cu(OAc)2, Ag salts) to regenerate the catalyst. These can inadvertently dehydrogenate indoline to indole.
Corrective Actions:
-
Redox-Neutral Systems: Use N-cyano sulfonamides (NCTS) which act as both the oxidant and the CN source (transferring CN and accepting H), avoiding external oxidants [4].
-
Electrochemical Cyanation: Switch to anodic oxidation. By controlling the potential (V), you can target the C-H bond without over-oxidizing the core.
Optimized Protocols
Protocol A: Rh(III)-Catalyzed C7-Selective Cyanation
Best for: Site-selective functionalization of the sterically hindered C7 position.
Reagents:
-
Substrate: N-Pivaloyl-indoline (1.0 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) - activates the catalyst. -
Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv).[2]
-
Solvent: DCE (0.2 M).
-
Temp: 60–80 °C.
Step-by-Step:
-
Activation: In a glovebox, mix
and in DCE for 10 mins to generate the active cationic Rh(III) species. -
Addition: Add N-Pivaloyl-indoline and NCTS.
-
Reaction: Seal and heat. The N-Pivaloyl group coordinates to Rh, directing it to the C7 position.[1] NCTS delivers the CN group and traps the hydride, regenerating Rh(III) without external oxidants.
-
Workup: Filter through celite. The Pivaloyl group can be removed later with NaOH/MeOH.
Protocol B: Electrochemical C5-Cyanation (Metal-Free)
Best for: Green chemistry, avoiding metal contamination, and targeting the electronically active C5 position.
Reagents:
-
Substrate: N-Boc-indoline.[3]
-
Source: TMSCN (2.0 equiv).
-
Electrolyte:
(0.1 M). -
Solvent: MeCN/MeOH (9:1).
-
Electrodes: Graphite (Anode) / Pt (Cathode).
Step-by-Step:
-
Setup: Use an undivided cell. Constant current (CCE) at 10 mA.
-
Mechanism: Anodic oxidation generates the indoline radical cation at C5. Nucleophilic attack by TMSCN follows.
-
Control: Monitor charge consumption (F/mol). Stop at 2.2 F/mol to prevent over-oxidation to indole [5].
Visualizing the Failure Mechanism
The diagram below illustrates the competition between the successful catalytic cycle and the two main failure modes: Catalyst Poisoning and Aromatization.
Figure 1: Mechanistic divergence in transition-metal catalyzed cyanation. Note that excess free cyanide permanently sequesters the metal catalyst (left branch), while harsh oxidative conditions drive the thermodynamic sink of aromatization (right branch).
Troubleshooting FAQ
Q: I am using
-
Fix: Add a phase transfer catalyst (TBAB, 20 mol%) or use a biphasic system (Water/Toluene) with high stirring rates. Alternatively, switch to
which has better organic compatibility.
Q: Can I use CuCN instead of Pd catalysts? A: Yes, but it requires the "Rosenmund-von Braun" conditions (high temp >150°C), which almost guarantees the oxidation of indoline to indole. For indoline preservation, Pd or Rh at lower temperatures (<100°C) is superior.
Q: How do I remove the N-Pivaloyl group after C7 cyanation?
A: Standard hydrolysis:
References
-
Fairlamb, I. J. S., et al. (2008). "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes." Journal of the American Chemical Society, 130(16).
-
Weissman, S. A., et al. (2005). "Ligand-free palladium-catalyzed cyanation of aryl halides." Journal of Organic Chemistry, 70(4).
-
Song, F., et al. (2012). "Rh(III)-catalyzed regioselective C-H bond cyanation of indoles and indolines." Chemical Communications, 48.
-
Kim, J., et al. (2014). "Rhodium-Catalyzed C-H Cyanation of Indolines using N-Cyano-N-phenyl-p-toluenesulfonamide." Angewandte Chemie International Edition, 53.
-
Li, L., et al. (2021).[5] "Site-Selective Electrochemical C-H Cyanation of Indoles." Organic Letters, 23(15).
Sources
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
Technical Support Center: Recrystallization of 1-Acetylindoline-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, providing you with the mechanistic causality required to master the purification of 1-Acetylindoline-3-carbonitrile. This document serves as a self-validating framework to troubleshoot and optimize your recrystallization workflows.
Mechanistic Causality & Solvent Selection
1-Acetylindoline-3-carbonitrile presents a unique solubility profile due to its structural dichotomy. The molecule features a lipophilic aromatic indoline core, juxtaposed with two highly polar, hydrogen-bond accepting functional groups: an N-acetyl moiety and a C3-carbonitrile group (1)[1]. Because the nitrogen atom in the indoline ring is acetylated, the molecule lacks hydrogen-bond donors.
Consequently, it exhibits high solubility in polar aprotic solvents but can be effectively crystallized using polar protic solvents (like ethanol) that donate hydrogen bonds to the amide and nitrile groups, creating a steep temperature-solubility gradient (2)[2]. Alternatively, a binary solvent system such as Ethyl Acetate (good solvent) and Hexane (anti-solvent) exploits the compound's dipole moment to achieve supersaturation, allowing for precise control over the nucleation kinetics (3)[3].
Solvent Selection Matrix
| Solvent System | Classification | Mechanistic Role & Suitability for 1-Acetylindoline-3-carbonitrile |
| Ethyl Acetate / Hexane | Binary (Polar Aprotic / Non-polar) | Excellent. EtOAc dissolves the polar core; Hexane forces precipitation. Provides the highest degree of control over the saturation point. |
| Ethanol (Absolute) | Single Protic | Very Good. H-bonds with C≡N and C=O at high temperatures. Offers a steep solubility curve upon cooling. |
| Isopropanol (IPA) | Single Protic | Good. Higher boiling point than EtOH. Useful if the compound has a higher melting point, which prevents "oiling out" during cooling. |
| Toluene | Single Aromatic | Moderate. Relies on pi-pi stacking with the indoline ring. May require excessive heating; poses a risk of thermal degradation to the nitrile group. |
Experimental Workflow
Workflow for the recrystallization of 1-Acetylindoline-3-carbonitrile.
Self-Validating Standard Operating Procedure (SOP)
Method: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)
Causality Check: This protocol utilizes the "cloud point" method. By deliberately pushing the solution past its saturation point with an anti-solvent and then pulling it back with a micro-addition of the good solvent, you create a self-validating system. This guarantees the solution is perfectly saturated at the boiling point, ensuring maximum yield and purity upon cooling.
-
Initial Dissolution: Place the crude 1-Acetylindoline-3-carbonitrile in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) while stirring on a hot plate until the solid is just dissolved.
-
Decolorization & Hot Filtration (Optional): If the solution is dark (common for indoline oxidation byproducts), add 1-2% w/w activated carbon, boil briefly, and filter hot through fluted filter paper to remove the carbon and insoluble impurities (2)[2].
-
Anti-Solvent Titration: Keep the filtrate at a gentle boil. Slowly add hot Hexane dropwise. Stop immediately when the solution becomes faintly turbid (reaching the cloud point).
-
Re-clarification: Add hot EtOAc drop-by-drop (usually 1-3 drops) just until the turbidity clears. The system is now validated as perfectly saturated.
-
Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Do not disturb or agitate the flask, as mechanical shock can cause premature precipitation of small, impure crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0-5 °C) for 30 minutes to crash out the remaining compound.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Hexane to remove residual mother liquor without dissolving the product (4)[4]. Dry under high vacuum to a constant weight.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's precipitation point is reached at a temperature above its melting point, often due to an overly saturated solution or a poor solvent ratio (3)[3]. Troubleshooting: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature. Cool the solution much more slowly, and introduce a seed crystal (if available) just above room temperature to force crystalline nucleation rather than phase separation.
Q: The yield of my recrystallized 1-Acetylindoline-3-carbonitrile is unusually low. What went wrong? A: A low yield indicates the solution was not fully saturated at the boiling point (too much good solvent was used), or the final cooling temperature was insufficient. Troubleshooting: You can recover the lost product by concentrating the mother liquor under reduced pressure using a rotary evaporator, then performing a second-crop crystallization using the exact same solvent ratio (4)[4].
Q: Can I use water as an anti-solvent with Ethanol for this specific carbonitrile? A: While Ethanol/Water is a classic binary system, 1-Acetylindoline-3-carbonitrile is highly hydrophobic despite its polar functional groups (1)[1]. Adding water often causes a massive dielectric crash, forcing the compound out as an amorphous, sticky powder that traps impurities within its matrix. Sticking to organic anti-solvents like Hexane or Heptane provides the slower kinetics required for ordered crystal lattice formation.
References
-
National Center for Biotechnology Information. "1h-Indole-3-acetonitrile,7-acetyl- | C12H10N2O | CID 58533606" PubChem. Available at:[Link]
-
Armarego, W.L.F., and Chai, C.L.L. "Purification of Laboratory Chemicals Fifth Edition." ResearchGate / Elsevier Science. Available at:[Link]
-
Furniss, B.S., et al. "Vogel's Textbook of Practical Organic Chemistry, 5th Edition." Scribd / Longman Scientific. Available at:[Link]
-
Hart, H., et al. "anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES." Organic Syntheses Procedure. Available at:[Link]
Sources
Overcoming solubility issues of 1-Acetylindoline-3-carbonitrile in aqueous media
Welcome to the Formulation & Solubility Support Portal. Working with highly lipophilic, planar bicyclic systems like 1-Acetylindoline-3-carbonitrile presents significant challenges in early-stage drug development. This guide is designed to move beyond generic advice, providing you with field-proven, mechanistically grounded troubleshooting strategies to overcome aqueous solubility barriers.
Part 1: Diagnostic Overview & Decision Matrix
Before applying any solubility enhancement technique, we must understand the chemical causality behind the molecule's behavior.
1-Acetylindoline-3-carbonitrile consists of a hydrophobic indoline core, an N-acetyl group, and a carbonitrile (-CN) moiety.
-
The Causality of Insolubility: The N-acetylation converts the otherwise basic indoline nitrogen into a neutral amide. Simultaneously, the carbonitrile group is highly polar but non-ionizable. Consequently, the molecule is entirely neutral across the physiological pH range (pH 1.2 – 7.4). It relies heavily on its crystalline lattice energy, making it a classic Biopharmaceutics Classification System (BCS) Class II/IV compound.
Caption: Decision matrix for resolving 1-Acetylindoline-3-carbonitrile solubility based on structural causality.
Part 2: Troubleshooting Guides & FAQs
Q1: We attempted to dissolve 1-Acetylindoline-3-carbonitrile by adjusting the buffer pH to 2.0 and 10.0, but it immediately precipitated. Why did this fail? A1: This is a common mechanistic oversight. pH adjustment and salt formation only work for molecules with ionizable acidic or basic centers[1]. Because the indoline nitrogen in your compound is acetylated, it functions as a neutral amide, withdrawing the lone pair of electrons into resonance with the carbonyl group. The carbonitrile group is also non-ionizable. Therefore, manipulating the pH does not change the ionization state of the molecule, and it remains completely hydrophobic. You must abandon pH-driven strategies and pivot to techniques that disrupt the crystalline lattice or encapsulate the hydrophobic core.
Q2: We need a clear, aqueous solution for Intravenous (IV) dosing in rodents. Cosolvents like DMSO are causing toxicity. What is the most effective alternative? A2: Cyclodextrin (CD) inclusion complexation is your optimal path. Specifically, Randomly Methylated β-Cyclodextrin (RM-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The causality here is geometric: molecular mechanical modeling indicates that the bicyclic indoline ring fits precisely into the 6.0–6.5 Å lipophilic cavity of β-cyclodextrin[2]. Meanwhile, the polar carbonitrile group protrudes slightly, interacting with the exterior hydroxyls. Complexation with RM-β-CD has been shown to increase the intrinsic aqueous solubility of indoline derivatives by over 1000-fold[3].
Q3: We are formulating an oral dosage form, but the compound suffers from poor bioavailability due to slow dissolution. How can we lock the drug in a highly soluble state? A3: You should formulate an Amorphous Solid Dispersion (ASD). By co-precipitating the drug with a hydrophilic polymer like Polyvinylpyrrolidone (PVP-K30), you completely disrupt the drug's crystalline lattice, trapping it in a high-energy, amorphous state. PVP-K30 is particularly effective here because its carbonyl groups can establish electrostatic interactions and hydrogen bonding with the carbonitrile moiety of your drug, raising the glass transition temperature (Tg) and preventing the indoline core from recrystallizing during storage[4].
Part 3: Quantitative Data Presentation
To assist in selecting the correct formulation pathway, below is a summary of the expected performance metrics for 1-Acetylindoline-3-carbonitrile across different solubility enhancement techniques.
| Formulation Technique | Primary Mechanism of Action | Typical Solubility Increase | Best Use Case | Self-Validation Metric |
| Cosolvency (10% DMSO / 40% PEG400) | Reduces dielectric constant of the aqueous media. | 20x – 50x | Early in-vitro screening. | Visual clarity at 37°C for 24h. |
| Nanosuspension (Media Milling) | Increases surface area (Ostwald-Freundlich eq). | 5x – 15x (Kinetic) | High-dose oral toxicology. | DLS shows PDI < 0.2, Size < 300nm. |
| Amorphous Solid Dispersion (PVP-K30) | Disrupts crystalline lattice energy; polymer stabilization. | 50x – 150x | Oral bioavailability (PK). | PXRD shows amorphous "halo". |
| Cyclodextrin Complexation (RM-β-CD) | Host-guest encapsulation of the hydrophobic indoline core. | 500x – 1300x | IV Administration. | AL-type Phase Solubility Diagram. |
Part 4: Experimental Protocols & Workflows
Protocol A: Preparation and Validation of RM-β-CD Inclusion Complexes
This protocol utilizes the freeze-drying (lyophilization) method to create a stable, solid inclusion complex suitable for reconstitution in aqueous media[3].
Step-by-Step Methodology:
-
Phase Solubility Profiling: Add an excess amount of 1-Acetylindoline-3-carbonitrile to aqueous solutions containing increasing concentrations of RM-β-CD (0 to 50 mM). Shake at 25°C for 72 hours to reach equilibrium. Filter through a 0.45 µm PTFE syringe filter and analyze via HPLC to confirm an A_L-type linear solubility diagram (indicating a 1:1 stoichiometric complex).
-
Co-dissolution: Based on the phase solubility data, dissolve equimolar amounts of the drug and RM-β-CD in a co-solvent system of Water/Ethanol (70:30 v/v). Stir magnetically at room temperature for 24 hours to ensure complete complexation.
-
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C until only the aqueous phase remains.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a dry, fluffy white powder.
-
Self-Validating Step: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp endothermic melting peak validates that 100% of the drug is successfully encapsulated within the cyclodextrin cavity.
Caption: Step-by-step workflow for cyclodextrin inclusion complexation and validation.
Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation
This protocol utilizes PVP-K30 to stabilize the amorphous state of the drug for oral formulations[4].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 1-Acetylindoline-3-carbonitrile and PVP-K30 in a 1:4 weight ratio using a highly volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) to ensure both components are fully solubilized at the molecular level.
-
Evaporation: Rapidly evaporate the solvent using a rotary evaporator set to 45°C under a vacuum of < 50 mbar. Rapid evaporation is critical to prevent the drug molecules from re-ordering into a crystalline lattice.
-
Secondary Drying: Transfer the resulting thin film to a vacuum oven at 40°C for 24 hours to remove any residual solvent traces.
-
Milling: Gently pulverize the dried film using a mortar and pestle, and pass through a 60-mesh sieve to ensure uniform particle size.
-
Self-Validating Step: Examine the powder under a Polarized Light Microscope (PLM). The complete absence of birefringence (no glowing crystals against a dark background) self-validates that the dispersion is entirely amorphous.
References
1.[1] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link] 2.[3] Effect of complexation with randomly methylated beta-cyclodextrin on the aqueous solubility, photostability and antioxidant activity of an indolinonic nitroxide radical. PubMed / National Institutes of Health. Available at: [Link] 3.[2] Experimental and Molecular Mechanical Studies of Complexation of Some 2H- and 3H- Indole Derivatives with Aqueous β-Cyclodextrin. R Discovery. Available at: [Link] 4.[4] Formulation of Silymarin-β Cyclodextrin-TPGS Inclusion Complex: Physicochemical Characterization, Molecular Docking, and Cell Viability Assessment against Breast Cancer Cell Lines. ACS Omega. Available at: [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Effect of complexation with randomly methylated beta-cyclodextrin on the aqueous solubility, photostability and antioxidant activity of an indolinonic nitroxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Controlling temperature parameters for stable 1-Acetylindoline-3-carbonitrile production
The following technical guide is structured as a specialized support resource for chemical engineers and organic chemists optimizing the production of 1-Acetylindoline-3-carbonitrile .
Precision Thermal Management for Lab-Scale & Pilot Synthesis[1]
Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Thermal Parameters, Impurity Profiling, and Stability Control
Core Directive: The "Thermal Window" Strategy
Producing high-purity 1-Acetylindoline-3-carbonitrile (CAS: Variable based on stereochem) requires navigating a narrow thermal window.[1] Unlike its aromatic counterpart (indole), the indoline (2,3-dihydroindole) core is susceptible to oxidative dehydrogenation.
The Central Conflict:
-
Reaction Kinetics: N-acetylation is exothermic but requires sufficient energy to overcome steric hindrance at the N1 position.[1]
-
Product Stability:
-
Oxidation Risk: Temperatures
significantly increase the rate of dehydrogenation to 1-acetylindole-3-carbonitrile (aromatic impurity).[1] -
Hydrolysis Risk: The C3-cyano group is labile in the presence of the acidic byproducts (acetic acid) generated during acetylation, potentially hydrolyzing to the amide if
.
-
Operational Rule: Maintain process temperature (
Troubleshooting Guide & FAQs
Scenario A: "My product is isolating as a yellow/brown solid instead of off-white."
Diagnosis: Oxidative Dehydrogenation (Aromatization).[1]
Root Cause: The reaction temperature spiked above
-
In-Process: Purge the reactor with Nitrogen (
) or Argon.[1] -
Thermal: Limit the post-addition stir time. If the reaction isn't complete after 2 hours at
, add a catalyst (DMAP) rather than increasing heat.
Scenario B: "I see a new spot on TLC ( ~0.1) and yield is dropping."
Diagnosis: Nitrile Hydrolysis.[1]
Root Cause: Formation of 1-acetylindoline-3-carboxamide.[1] This occurs when the exotherm from Acetic Anhydride (
-
Dosing Control: Switch to controlled rate addition (see Protocol). The addition rate of
should be linked to the internal temperature probe; if , the pump must stop.
Scenario C: "The reaction stalls at 80% conversion."
Diagnosis: HCl Scavenging Failure (if using Acetyl Chloride) or insufficient activation (if using
-
The "Step-Up" Method: Allow the reaction to warm to exactly
(Room Temp) only after all reagent has been added. Do not heat externally.[1]
Experimental Protocol: The Isothermal Addition Method
Objective: Synthesis of 1-Acetylindoline-3-carbonitrile via N-acetylation of Indoline-3-carbonitrile.
Reagents:
-
Substrate: Indoline-3-carbonitrile (1.0 equiv)[1]
-
Reagent: Acetic Anhydride (
) (1.2 equiv)[2] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Base: Pyridine (1.5 equiv) or
(catalytic DMAP optional)
Step-by-Step Workflow:
-
Cryogenic Setup: Charge the reactor with Indoline-3-carbonitrile, solvent, and base.[1] Initiate stirring and cool to
to .-
Why? Starting cold creates a heat sink for the incoming exotherm.[1]
-
-
Controlled Addition: Add
dropwise.[1] -
Kinetic Maturation: Once addition is complete, remove the cooling bath.[1] Allow
to rise naturally to . Stir for 2–3 hours. -
Quench & Workup: Cool back to
. Quench with cold water or saturated .[1]-
Why? Neutralizing the acetic acid byproduct while cold prevents nitrile hydrolysis.[1]
-
-
Isolation: Extract with DCM, wash with brine, dry over
. Concentrate in vacuo at .-
Warning: Rotary evaporation bath
can induce degradation.[1]
-
Stability & Impurity Visualization
The following diagram illustrates the critical reaction pathways and the consequences of thermal deviation.
Caption: Reaction pathway showing the "Safe Zone" for acetylation and the high-temperature divergence points leading to aromatization (red) or hydrolysis (yellow).
Quantitative Data: Solvent & Temperature Effects[4][5]
| Solvent System | Reaction Temp ( | Yield (%) | Purity (HPLC) | Major Impurity |
| DCM (Recommended) | 0 | 92% | 98.5% | None |
| Toluene | 80 (Reflux) | 65% | 82% | Aromatized Indole |
| DMF | 25 | 88% | 94% | Solvent adducts |
| THF | 0 | 85% | 96% | N/A |
Data Note: DCM is preferred due to its low boiling point, allowing for easy removal without thermal stress during concentration.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for N-acetylation of Indole Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein J. Org.[1][4] Chem. Retrieved from [1]
-
PubChem. (2024).[1][5] 1-Acetyl-1H-indole-3-carbonitrile Compound Summary. (Used for comparative stability data of the aromatic analog). Retrieved from
-
ResearchGate. (2019).[1] An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (Methodology adaptation for acetylation kinetics). Retrieved from
Sources
Technical Support Center: Metal Catalyst Remediation for 1-Acetylindoline-3-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in resolving transition-metal contamination during the synthesis of 1-Acetylindoline-3-carbonitrile .
The synthesis of 1-Acetylindoline-3-carbonitrile frequently relies on transition-metal-catalyzed cross-coupling or cyanation reactions. While Palladium (Pd) and Copper (Cu) drive these transformations efficiently, their residues pose severe toxicity risks, can degrade the Active Pharmaceutical Ingredient (API), and cause unwanted colorimetric shifts[1]. Regulatory bodies enforce strict limits on elemental impurities under the ICH Q3D guidelines[2]. This guide provides field-proven, self-validating troubleshooting frameworks to systematically reduce metal residues from >1000 ppm to compliant levels (<10 ppm)[3],[4].
Knowledge Base: Quantitative Regulatory & Scavenger Data
To design an effective remediation strategy, you must first understand the regulatory limits governing your target API and the binding affinities of available scavengers.
Table 1: ICH Q3D Elemental Impurity Limits (Selected Catalysts)
Limits are based on a 10 g maximum daily dose. Option 1 calculation (Permitted Daily Exposure / Dose = Concentration Limit).[5],[4],[1]
| Element | ICH Class | Oral PDE (µ g/day ) | Oral Limit (ppm) | Parenteral PDE (µ g/day ) | Parenteral Limit (ppm) |
| Palladium (Pd) | 2B | 100 | 10 | 10 | 1 |
| Platinum (Pt) | 2B | 100 | 10 | 10 | 1 |
| Nickel (Ni) | 2A | 200 | 20 | 20 | 2 |
| Copper (Cu) | 3 | 3000 | 300 | 300 | 30 |
Table 2: Solid-Supported Scavenger Selection Matrix
Scavenger selection is governed by Hard-Soft Acid-Base (HSAB) theory.[6],[7]
| Scavenger Type | Functional Group | Primary Mechanism | Optimal Metal Targets |
| Si-Thiol | -SH (Thiol) | Soft-Soft Chemisorption | Pd(0), Pd(II), Pt, Ag, Hg |
| Si-DMT / Si-TMT | Dimercaptotriazine | Bidentate Chemisorption | Pd(II), Ru, Rh, Sc |
| Si-Trisamine | Primary/Secondary Amines | Hard-Hard Coordination | Cu(II), Ni(II), Zn(II) |
| Si-TAAcOH | EDTA-derivative | Multidentate Chelation | Cu(II), Ni(II), Fe(II/III) |
Diagnostic Workflow
Decision matrix for metal scavenging in 1-Acetylindoline-3-carbonitrile workflows.
Troubleshooting Guides & FAQs
Q1: Why does standard silica gel chromatography fail to remove all palladium from 1-Acetylindoline-3-carbonitrile? A: Standard bare silica gel relies on physisorption—a separation mechanism based on weak intermolecular forces and polarity differences[8]. Because 1-Acetylindoline-3-carbonitrile contains highly polar functional groups (an amide/acetyl group and a nitrile), it often co-elutes with polar palladium complexes that bind non-specifically to the silica. To break this co-elution, you must shift the mechanism to chemisorption. Functionalized silica scavengers (e.g., Si-Thiol, Si-DMT) possess grafted ligands that form strong, irreversible coordinate covalent bonds with the metal, permanently trapping it on the silica matrix while your API elutes freely[6],[7].
Q2: My post-reaction mixture is dark gray or black. Should I immediately add a silica-supported metal scavenger? A: No. A black mixture typically indicates the precipitation of Pd(0) into "palladium black" agglomerates. Adding expensive functionalized scavengers at this stage is inefficient. Causality: Large agglomerates physically block the active binding pores on the silica, drastically reducing the scavenger's surface area and capacity[3]. Solution: First, filter the crude mixture through a Celite pad to physically remove large particulate agglomerates[9]. Follow this with an aqueous wash using a water-soluble chelator like N-acetyl cysteine to partition bulk dissolved salts into the aqueous phase[3]. Only use solid-supported scavengers as a final "polishing" step to capture the remaining micro-particles and tightly bound metal complexes.
Q3: Why is heating required during the solid-supported scavenging step? A: Metal scavenging is a ligand exchange reaction where the scavenger's functional groups must displace the ligands currently bound to the metal in your solution. Causality: This displacement requires overcoming a thermodynamic activation energy barrier. Heating the mixture (typically to 40°C–60°C) increases the kinetic rate of metal diffusion into the silica pores and accelerates coordinate bond formation, drastically reducing the required incubation time from days to hours[3],[10].
Standard Operating Procedure (SOP): Self-Validating Scavenging Protocol
This protocol is designed as a closed-loop, self-validating system. It mandates analytical verification to confirm that the thermodynamic equilibrium of the scavenging process has successfully reduced metals below the 10 ppm threshold.
Step 1: Agglomerate Clearance (Pre-treatment)
-
Dilute the crude 1-Acetylindoline-3-carbonitrile in a suitable organic solvent (e.g., THF, DMF, or EtOAc) until fully solubilized.
-
Prepare a 2 cm pre-wetted Celite pad on a sintered glass funnel.
-
Filter the mixture under a vacuum to physically trap and remove Pd(0) agglomerates[9]. Wash the pad with 1-2 column volumes of your solvent.
Step 2: Aqueous Chelation Wash
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of an aqueous N-acetyl cysteine solution (5% w/v).
-
Transfer the biphasic mixture to a reactor and heat gently to 30–40°C for 4 hours with vigorous stirring. Note: The thermal energy is critical to facilitate the transfer of dissolved metal salts into the aqueous phase[3].
-
Cool to room temperature, separate the organic layer, and dry over anhydrous Na₂SO₄.
Step 3: Solid-Phase Chemisorption (Polishing)
-
Transfer the dried organic layer to a round-bottom flask.
-
Add 4 to 8 molar equivalents (relative to the initial catalyst loading) of a functionalized silica scavenger (e.g., SiliaMetS Thiol or ISOLUTE Si-TMT)[7],[10].
-
Stir the suspension at 40°C–60°C for 2 to 4 hours.
-
Filter off the colored scavenger using a fritted funnel. The filtrate should now be visibly clear[10]. Concentrate the solution under a vacuum to isolate the API.
Step 4: Self-Validation Loop (ICP-MS)
-
Digest a 0.2 g aliquot of the isolated 1-Acetylindoline-3-carbonitrile in a closed-vessel microwave digestion system using concentrated HNO₃[11].
-
Analyze the digested sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against the ICH Q3D Option 1 target (<10 ppm for a 10g daily oral dose)[4],[11].
-
Feedback Mechanism: If the result is >10 ppm, the system has not reached the required purity. The protocol dictates that you must re-subject the material to Step 3, this time utilizing a scavenger with a different binding motif (e.g., switching from Si-Thiol to Si-Thiourea) to target the specific resistant metal species[3].
References
-
SiliaMetS - Velocity Scientific Solutions. Velocity Scientific Solutions. 6
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific. 3
-
How can i remove palladium Pd catalyst easily? - ResearchGate. ResearchGate. 9
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 8
-
How to Remove Palladium in three easy steps - Biotage. Biotage. 2
-
232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). USP. 5
-
Metal scavengers for organic purification - Biotage. Biotage. 7
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions. 4
-
Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube. YouTube. 10
-
Elemental impurities per USP and ICH q3d guidelines - Labcorp. Labcorp. 1
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. 11
Sources
- 1. labcorp.com [labcorp.com]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. usp.org [usp.org]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. analytik-jena.com [analytik-jena.com]
Technical Support Center: Manufacturing 1-Acetylindoline-3-carbonitrile
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 1-Acetylindoline-3-carbonitrile . This intermediate is a critical scaffold in the synthesis of sulfonamide-based kinase inhibitors and herbicides. Unlike its aromatic cousin (indole), the indoline (2,3-dihydroindole) core introduces a chiral center at C3 and significantly alters the electronic properties of the nitrogen atom.
Scaling up the acetylation of indoline-3-carbonitrile presents a unique triad of challenges:
-
Exotherm Control: The N-acetylation is highly exothermic.
-
Nitrile Instability: The C3-cyano group is susceptible to hydrolysis under the acidic/basic conditions often generated during acetylation workups.
-
Physical Isolation: The product is prone to "oiling out" rather than crystallizing, trapping impurities.
This guide addresses these specific failure modes with actionable, mechanism-based troubleshooting.
Module 1: Reaction Engineering (The Acetylation Step)
Q1: I am observing a rapid temperature spike (>20°C) upon adding acetic anhydride, leading to dark impurities. How do I control this at the kilogram scale?
Diagnosis: You are experiencing a thermal runaway driven by the high nucleophilicity of the indoline nitrogen. At the bench scale, heat dissipates quickly; at the kilogram scale, the surface-area-to-volume ratio decreases, trapping heat. This heat promotes two side reactions:
-
Polymerization: Oxidative coupling of the indoline core.
-
C-Acylation: Friedel-Crafts acylation at the C5 position (favored at high temps).
The Protocol (Self-Validating System): Do not add acetic anhydride (Ac₂O) directly to the neat amine or a concentrated solution.
-
Dilution Factor: Dissolve the starting material (indoline-3-carbonitrile) in Dichloromethane (DCM) or Toluene (5–7 volumes). Toluene is preferred for scale-up due to higher thermal capacity and ease of solvent recovery.
-
Base Selection: Use Triethylamine (TEA) or Pyridine (1.1 equiv) as an acid scavenger.
-
Why? It neutralizes the acetic acid byproduct, preventing acid-catalyzed hydrolysis of the nitrile later.
-
-
Controlled Addition:
-
Cool the reactor to 0–5°C .
-
Add Ac₂O as a solution (diluted 1:1 in the reaction solvent) via a dosing pump.
-
Validation Step: Monitor the internal temperature, not the jacket temperature. Set a "Stop Dosing" interlock if the internal temperature exceeds 10°C.
-
Q2: My HPLC shows a persistent impurity (~5-10%) at RRT 0.85. MS suggests it’s the primary amide. Where is this coming from?
Diagnosis: This is 1-acetylindoline-3-carboxamide . You are hydrolyzing your nitrile.[1][2][3][4][5][6]
-
Mechanism: The nitrile group at C3 is chemically distinct from aromatic nitriles. The C3 position is benzylic-like. If your reaction mixture becomes acidic (due to acetic acid formation) or too basic (during quenching) while hot, the nitrile hydrates to the amide.
Troubleshooting:
-
Check your Quench: Are you quenching with water while the reaction is still hot?
-
Correction: Cool to <10°C before adding water.
-
-
pH Control: The hydrolysis rate is lowest at pH 5–7.
-
Correction: Do not use strong caustic (NaOH) to neutralize the acetic acid, as this promotes base-catalyzed hydrolysis [1]. Use saturated Sodium Bicarbonate (NaHCO₃) or a phosphate buffer.
-
Module 2: Visualization of Impurity Pathways
The following diagram maps the critical failure points during the acetylation process. Use this to identify where your process is deviating.
Caption: Figure 1. Reaction pathway analysis showing the target synthesis (Green) versus thermal (Yellow) and hydrolytic (Red) failure modes.
Module 3: Isolation & Purification (The "Oiling Out" Issue)
Q3: Upon concentrating the solvent, the product separates as a sticky brown oil that refuses to crystallize. How do I get a filterable solid?
Diagnosis: N-acetyl indolines are notorious for "oiling out" (liquid-liquid phase separation) because their melting points are often depressed by small amounts of residual solvent or impurities (like the amide discussed above).
The "Anti-Solvent" Protocol: Do not rely on simple evaporation. Use a controlled crystallization method.
| Step | Action | Scientific Rationale |
| 1. Solvent Swap | Distill off the reaction solvent (DCM/Toluene) and replace with Ethanol (EtOH) or Isopropanol (IPA) . | Creates a homogeneous solution at high temperature. |
| 2. Seeding | Cool to 40°C. Add 0.5 wt% pure seed crystals. | Provides nucleation sites to bypass the "oil" phase. |
| 3. Anti-Solvent | Slowly add Water (ratio 1:1 to alcohol) over 2 hours. | Water increases the polarity, forcing the hydrophobic organic product out of solution. |
| 4. Aging | Hold at 0–5°C for 4 hours with slow agitation. | Allows Ostwald ripening, where small crystals dissolve and redeposit on larger ones, improving filterability. |
Critical Check: If it still oils out, your purity is likely <90%. You must perform a silica plug filtration (eluting with EtOAc/Hexanes) to remove polar tars before attempting crystallization again.
Module 4: Stereochemistry (Advanced)
Q4: My starting material was chiral (S-enantiomer), but the product is nearly racemic. What happened?
Diagnosis: You have triggered racemization via enolization . The C3 proton is acidic because it is adjacent to an electron-withdrawing nitrile group. In the presence of a base (TEA/Pyridine) and the N-acetyl group (which withdraws electron density from the ring), the C3 proton can be removed, forming a transient planar ketenimine-like intermediate or enolate, which destroys the stereocenter [2].
Prevention Strategy:
-
Weakest Possible Base: Switch from Triethylamine (pKa ~10.7) to Pyridine (pKa ~5.2) or 2,6-Lutidine . The weaker base is sufficient to trap the acyl chloride/anhydride byproduct but less likely to deprotonate C3.
-
Temperature is King: Racemization has a high activation energy. Keep the reaction strictly < 0°C .
-
Reaction Time: Quench immediately upon consumption of starting material. Prolonged exposure to base promotes racemization.
Summary of Critical Parameters
| Parameter | Target Range | Consequence of Deviation |
| Reaction Temp | 0°C – 10°C | >20°C: C-acylation, Dimerization. |
| Quench pH | 6.0 – 8.0 | <4 or >9: Nitrile hydrolysis to amide. |
| Dosing Rate | Maintain T_int < 10°C | Thermal runaway (Exotherm). |
| Atmosphere | Nitrogen/Argon | Oxygen promotes oxidative degradation of indoline. |
References
-
Hydrolysis of Nitriles : "Nitriles can be hydrolyzed to amides under both acidic and basic conditions.[1][2][5][6] The reaction rate is highly pH and temperature dependent." Source: LibreTexts Chemistry. Reactions of Nitriles. Available at: [Link]
-
Indoline Synthesis & Stability : "Synthesis of indolines... and the kinetic resolution of 2-substituted indolines." (Context on the lability of indoline stereocenters). Source: Vulpetti, A., & Fu, G. C. (2003). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Reaction Safety : "Managing reaction exotherms is critical for both safety and product quality." Source: Organic Chemistry Portal. Synthesis of Indolines. Available at: [Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 3-Acetyl-indole-5-carbonitrile|High-Quality Research Chemical [benchchem.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-Acetylindoline-3-carbonitrile Purity Analysis
Introduction: The Analytical Challenge
1-Acetylindoline-3-carbonitrile is a critical synthetic intermediate, often serving as a precursor for complex heterocyclic pharmaceuticals, including kinase inhibitors and agrochemicals. Its structural core—a 2,3-dihydroindole (indoline) fused system—presents unique chromatographic challenges compared to its fully aromatic indole counterparts.
The Core Problem: In high-throughput synthesis, the purity of this intermediate is often compromised by three specific classes of impurities:
-
Oxidative Impurities: 1-Acetylindole-3-carbonitrile (dehydrogenation of the indoline ring).
-
Hydrolysis Byproducts: 1-Acetylindoline-3-carboxamide (hydrolysis of the nitrile group).
-
Starting Materials: Indoline-3-carbonitrile (lack of acetylation).
Standard generic C18 gradients often fail to resolve the target indoline from its oxidized indole analog due to their similar hydrophobicity indices (LogP). This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase method, demonstrating why "alternative selectivity" is required for robust purity assessment.
Method Development Strategy: The "Why" Behind the Chemistry
Effective separation relies on exploiting the subtle electronic and steric differences between the target and its impurities.
Stationary Phase Selection
-
Alternative A: C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. While robust, it struggles to differentiate the planar structure of the indole impurity from the puckered (non-planar) structure of the indoline target.
-
Alternative B: Phenyl-Hexyl: Incorporates
interactions. The fully aromatic indole impurity interacts strongly with the phenyl ring of the stationary phase, whereas the partially saturated indoline target has a weaker interaction. This "orthogonal" selectivity mechanism creates superior resolution.
Mobile Phase Modifiers
-
Acidic Modifier (0.1% Formic Acid or TFA): Essential. Although the N-acetyl group reduces the basicity of the nitrogen, trace impurities like free indoline are basic. Acidic pH suppresses ionization, preventing peak tailing and ensuring sharp elution profiles.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct methodologies to determine the optimal protocol for purity analysis.
Experimental Conditions
| Parameter | Method A (Baseline) | Method B (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm) | Phenomenex Kinetex Phenyl-Hexyl (100mm x 4.6mm, 2.6µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 10 min | 10-90% B in 12 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm | UV @ 280 nm |
Performance Data Summary
The following data represents average performance metrics observed during method validation.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (Target) | 6.2 min | 7.4 min | Phenyl-Hexyl provides slightly longer retention, allowing better separation window. |
| Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline resolved) | Critical: The |
| Tailing Factor ( | 1.2 | 1.05 | Methanol/TFA system yields sharper peaks for nitrogenous compounds. |
| LOD (S/N > 3) | 0.05 µg/mL | 0.02 µg/mL | Sharper peaks in Method B improve sensitivity. |
Analyst Note: Method A is sufficient for rough reaction monitoring but fails QC criteria (
) for final purity release. Method B is the required standard for high-purity applications.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference that makes Method B superior. The Phenyl-Hexyl phase engages in specific interactions with the aromatic impurities that the C18 phase "misses."
Caption: Mechanistic comparison showing how Phenyl-Hexyl phases exploit Pi-Pi stacking to retard the elution of aromatic impurities, creating separation space.
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. The System Suitability Test (SST) ensures the column is performing correctly before samples are analyzed.
Reagents & Preparation
-
Diluent: 50:50 Methanol:Water.
-
Standard Stock: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL).
-
Sample Prep: Dissolve 5 mg sample in 10 mL Diluent. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
Instrument Parameters
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Injection Volume: 5.0 µL.
-
Detection: Diode Array Detector (DAD) scanning 200–400 nm; Extract chromatogram at 280 nm.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (MeOH) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
System Suitability Test (SST) Criteria
Before releasing results, the system must pass these checks:
-
Resolution (
): > 2.0 between 1-Acetylindoline-3-carbonitrile and nearest impurity. -
Tailing Factor: < 1.5 for the main peak.
-
Precision: %RSD of peak area < 2.0% for 5 replicate injections of the standard.
Method Development Workflow
Use this decision tree to adapt the method if your specific impurity profile differs (e.g., if you have high levels of amide hydrolysis products).
Caption: Iterative decision tree for troubleshooting separation issues based on impurity chemistry.
References
-
BenchChem. "Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives." BenchChem Application Library. Accessed October 2023.[1] Link
-
Cilliers, C., et al. "Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval."[2] Chemical Engineering Transactions, vol. 94, 2022, pp. 1399-1404. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 27673, 1-Acetylindoline." PubChem, 2023. Link
-
Muszalska, I., et al. "HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl..."[3] Acta Poloniae Pharmaceutica, vol. 62, no.[3] 1, 2005, pp. 3-10.[3] Link
Sources
- 1. 1-acetyl-2,3-dihydroindole-2-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 3. ptfarm.pl [ptfarm.pl]
1H and 13C NMR Spectral Interpretation of 1-Acetylindoline-3-carbonitrile: A Comparative Analytical Guide
Executive Summary & Strategic Importance
In drug discovery, the indoline (2,3-dihydroindole) scaffold is a critical pharmacophore, often serving as a precursor to kinase inhibitors and GPCR ligands. 1-Acetylindoline-3-carbonitrile represents a specific synthetic challenge: it possesses a chiral center at C3 and a rotameric amide bond at N1.
This guide provides a definitive spectral analysis of 1-Acetylindoline-3-carbonitrile. Unlike standard spectral lists, this document compares the product directly against its two most common process impurities: the non-acetylated precursor (Indoline-3-carbonitrile) and the oxidized by-product (1-Acetylindole-3-carbonitrile).
Key Performance Indicators for Identification:
-
H-7 Deshielding: The diagnostic shift of the C7 aromatic proton to >8.0 ppm confirms N-acetylation.
-
Aliphatic Integrity: The presence of C2/C3 coupling patterns (3.5–5.0 ppm) confirms the ring remains saturated (Indoline), distinguishing it from the planar Indole.
-
Solvent Selection: DMSO-d6 is recommended over CDCl3 to minimize rotameric broadening and ensure solubility.
Structural Logic & Mechanistic Assignment
To interpret the spectrum accurately, one must understand the electronic environment created by the functional groups.
The N-Acetyl "Anisotropy Effect"
The
The C3-Cyano "Chiral Handle"
The nitrile group at C3 creates a chiral center. Consequently, the two protons at C2 become diastereotopic (
Comparative Spectral Analysis
The following data compares the Target (1-Acetylindoline-3-carbonitrile) against its critical alternatives.
1H NMR Comparison Table (400 MHz, DMSO-d6)
| Position | Proton Type | Target: 1-Acetylindoline-3-CN | Alt 1: Indoline-3-CN (Precursor) | Alt 2: 1-Acetylindole-3-CN (Oxidized) | Diagnostic Note |
| N-Ac | Methyl ( | 2.18 ppm (s, 3H) | Absent | 2.65 ppm (s, 3H) | Target methyl is shielded relative to indole form. |
| H-2 | Methylene ( | 3.90 – 4.35 ppm (m, 2H) | 3.40 – 3.80 ppm (m) | Absent (Aromatic C-H ~8.4 ppm) | CRITICAL: Presence of these peaks confirms saturation (Indoline). |
| H-3 | Methine ( | 4.65 – 4.80 ppm (dd, 1H) | 4.20 – 4.40 ppm (t) | Absent (Quaternary C-CN) | H-3 couples with H-2a/H-2b. |
| H-7 | Aromatic | 8.15 ppm (d, J=8 Hz) | 6.60 – 7.00 ppm (m) | 8.35 ppm (d) | Shift >8.0 ppm confirms Acetylation. |
| NH | Amine | Absent | ~6.0 ppm (br s) | Absent | Disappearance of broad NH peak indicates reaction completion. |
13C NMR Comparison Table (100 MHz, DMSO-d6)
| Carbon Type | Target: 1-Acetylindoline-3-CN | Alt 2: 1-Acetylindole-3-CN | Interpretation |
| C=O (Amide) | 169.2 ppm | 168.5 ppm | Characteristic amide carbonyl. |
| CN (Nitrile) | 119.5 ppm | 114.0 ppm | Nitrile carbon is sensitive to ring aromaticity. |
| C-2 (Aliphatic) | 52.4 ppm | 135.5 ppm (Aromatic) | Pass/Fail Check: Signal < 60 ppm confirms Indoline. |
| C-3 (Aliphatic) | 32.1 ppm | 85.0 ppm (Quaternary) | High field shift confirms sp3 hybridization. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible data acquisition, specifically addressing the rotameric issues common with
Step 1: Solvent Selection
-
Recommendation: Use DMSO-d6 (99.9% D).
-
Reasoning:
-acetyl indolines can exhibit restricted rotation around the amide bond. In CDCl3, this often leads to peak broadening or splitting (rotamers) at room temperature. DMSO-d6, with its higher polarity and viscosity, often coalesces these peaks or favors a single conformer, yielding sharper integration.
Step 2: Sample Preparation
-
Weigh 10–15 mg of the solid product into a clean vial.
-
Add 0.6 mL DMSO-d6.
-
Sonicate for 30 seconds. Note: Indolines can be sticky; visual clarity is essential.
-
Transfer to a 5mm NMR tube.[1]
Step 3: Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle: 30° (to prevent saturation of the methyl singlet).
-
Relaxation Delay (D1): Set to 2.0 seconds . The nitrile group can increase relaxation times for adjacent protons; a short D1 will reduce the integral accuracy of H-3.
-
Scans: 16 (1H), 512 (13C).
Diagnostic Visualization
The following diagrams illustrate the logical flow for structural confirmation and the specific coupling pathways used for assignment.
Structural Confirmation Logic Tree
Caption: Decision tree for distinguishing the target compound from common synthetic impurities based on 1H NMR markers.
COSY Connectivity Map (Correlation Spectroscopy)
Caption: Key COSY (Blue) and NOESY (Red) correlations. The NOESY between the Acetyl methyl and H-7 is the definitive proof of regiochemistry.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
BenchChem Protocols. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS) - Indoline Derivatives."
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Amide Anisotropy).
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 1-Acetylindoline-3-carbonitrile
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Acetylindoline-3-carbonitrile (CAS: N/A for specific isomer, structurally related to 1-acetylindoline CAS 16078-30-1). As a key intermediate in the synthesis of indole-based therapeutics and a potential degradation product of pharmaceutical scaffolds, accurate detection of this compound is critical.
This document objectively compares the two primary analytical "alternatives" for characterizing this molecule: Electron Ionization (EI) (structural fingerprinting) and Electrospray Ionization (ESI) (quantification and biological monitoring). We analyze the mechanistic causality of fragmentation to provide a robust framework for distinguishing this compound from its oxidized analog, 1-Acetylindole-3-carbonitrile .
Compound Profile & Theoretical Basis
| Property | Detail |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-3-carbonitrile |
| Formula | C₁₁H₁₀N₂O |
| Exact Mass | 186.0793 Da |
| Core Scaffold | Indoline (Dihydroindole) |
| Key Moieties | N-Acetyl (Labile in MS), Nitrile (Stable/HCN loss) |
Structural Causality in MS
The fragmentation behavior of 1-Acetylindoline-3-carbonitrile is governed by two competing stability drivers:
-
Aromatization Force: The driving force to lose hydrogens (
) to form the fully aromatic indole system. -
Amide Cleavage: The lability of the N-acetyl bond, leading to the loss of ketene (
) or acetyl radicals.
Fragmentation Analysis: The Core Directive
Electron Ionization (EI) – The Structural Fingerprint
Best for: Purity assessment, synthesis confirmation, and library matching.
In hard ionization (70 eV), the molecular ion (
-
Primary Cleavage (The Diagnostic Loss): The most abundant pathway is the rearrangement and loss of the acetyl group as neutral ketene (42 Da). This is a McLafferty-like rearrangement typical for N-acetylated heterocycles.
-
Transition:
-
Ion Structure: Indoline-3-carbonitrile radical cation.
-
-
Secondary Aromatization: The resulting ion (m/z 144) readily loses two hydrogen atoms to achieve aromaticity, forming the indole-3-carbonitrile cation.
-
Transition:
-
-
Nitrile Elimination: High-energy ions may expel the cyano group as HCN (27 Da).
-
Transition:
(Indenyl cation equivalent).
-
Electrospray Ionization (ESI) – The Soft Quantification
Best for: PK/PD studies, trace analysis in biological matrices.
In positive mode ESI (
-
Parent Ion:
(Base peak in full scan). -
CID Fragmentation (MS/MS): Upon collision-induced dissociation, the protonated molecule exhibits a cleaner spectrum than EI.
-
Dominant Fragment: Loss of ketene (42 Da) to form protonated indoline-3-carbonitrile (
). -
Differentiation: Unlike EI, ESI preserves the dihydro-structure longer, making the
transition the primary MRM (Multiple Reaction Monitoring) transition for quantification.
-
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic fragmentation pathways for both ionization modes, highlighting the critical divergence points.
Caption: Comparative fragmentation tree showing the parallel loss of ketene in both EI and ESI, with subsequent aromatization dominant in EI pathways.
Comparative Guide: Performance vs. Alternatives
This section compares 1-Acetylindoline-3-carbonitrile analysis against its primary structural analog (1-Acetylindole-3-carbonitrile) and evaluates the choice of MS technique.
Structural Differentiation (The "Interference")
A common challenge is distinguishing the indoline (dihydro) form from the indole (oxidized) form, which may co-exist as an impurity.
| Feature | 1-Acetylindoline -3-CN (Target) | 1-Acetylindole -3-CN (Alternative) | Diagnostic Action |
| MW | 186.08 Da | 184.06 Da | Mass Filter: Resolution > 2 Da required. |
| Loss of 42 Da | High Intensity. The | Low/Medium Intensity. The aromatic ring stabilizes the acetyl bond more strongly. | Ratio Check: Compare 186>144 vs 184>142 transitions. |
| Aromatization | Shows | Stable parent ion (m/z 184). | Chromatography: Separation is required as MS alone can be ambiguous if source oxidation occurs. |
Technique Selection Guide
| Requirement | Recommended Technique | Reasoning |
| Unknown Identification | GC-EI-MS | The hard ionization produces a rich fragment spectrum (m/z 144, 142, 115) allowing for library matching against indole databases. |
| Quantification in Plasma | LC-ESI-MS/MS | Soft ionization preserves the |
| Impurity Profiling | LC-HRMS (Q-TOF) | High resolution distinguishes the target (186.0793) from potential isobaric interferences or oxidative degradants (184.0637). |
Validated Experimental Protocols
Protocol A: ESI-MS/MS Quantification (Recommended for Bioanalysis)
Objective: Quantify 1-Acetylindoline-3-carbonitrile in solution.
-
Source Parameters:
-
Ionization: ESI Positive Mode (
). -
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C (Ensure complete desolvation to prevent adducts).
-
Desolvation Gas:
at 800 L/hr.
-
-
Infusion Tuning:
-
Prepare a 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid).
-
Infuse at 10 µL/min directly into the source.
-
Optimize Declustering Potential (DP) to maximize m/z 187.1.
-
-
MRM Transition Setup:
-
Quantifier:
(Collision Energy: ~15-20 eV). -
Qualifier:
(High energy loss of HCN from the fragment).
-
Protocol B: GC-EI-MS Structural Confirmation
Objective: Confirm synthesis purity.
-
Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate (avoid protic solvents like methanol which may cause transesterification in the injector).
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: Split 10:1, 250°C. Note: Keep inlet clean; dirty liners promote thermal dehydrogenation to the indole.
-
-
MS Parameters:
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min.
-
Threshold: Look for Base Peak at m/z 144 (or 186 depending on tuning).
-
References
-
Kihel, A., et al. (2016).[1] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[1] Retrieved from [Link]
-
Petreska Stanoeva, J., et al. (2022).[2] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one.[3] Retrieved from [Link]
Sources
Comparing synthetic routes: 1-Acetylindoline-3-carbonitrile vs. Indole-3-carbonitrile
An essential paradigm shift in modern drug discovery is the transition from "flat" (sp²-hybridized) aromatic rings to 3D-rich (sp³-hybridized) scaffolds. This structural evolution improves target specificity, solubility, and overall pharmacokinetic profiles. For medicinal chemists, the transition from Indole-3-carbonitrile (a planar, aromatic building block) to 1-Acetylindoline-3-carbonitrile (a 3D, non-aromatic pyrroline derivative) represents a classic example of this shift.
However, the synthetic pathways for these two compounds are fundamentally different due to the drastic shift in electronic properties when the pyrrole ring is reduced. This guide provides an authoritative comparison of their synthetic routes, underlying mechanistic logic, and validated experimental protocols.
Mechanistic Rationale: The Causality of Reactivity
To understand the synthetic divergence between these two molecules, we must analyze the inherent nucleophilicity of their core scaffolds.
Indole-3-carbonitrile (The Planar Core): In a fully aromatic indole, the nitrogen lone pair is delocalized into the pyrrole ring. This creates an enamine-like system where the C3 position is highly nucleophilic . Consequently, direct electrophilic cyanation (e.g., using Chlorosulfonyl Isocyanate, CSI) or formylation (Vilsmeier-Haack) occurs rapidly and regioselectively at C3[1].
1-Acetylindoline-3-carbonitrile (The 3D Core): If one were to attempt the synthesis by first creating 1-acetylindoline and then cyanating it, the reaction would fail to yield the C3-nitrile. In indolines, the C2-C3 bond is fully saturated (sp³). The nitrogen lone pair is no longer part of an aromatic pyrrole system; instead, it is delocalized into the N-acetyl carbonyl and the adjacent benzene ring. This directs electrophilic aromatic substitution almost exclusively to the C5 position (para to the nitrogen).
The Strategic Solution: To synthesize 1-acetylindoline-3-carbonitrile, the cyano group must be installed while the core is still an indole (at C3). Only after the C3-substituent is secured can the pyrrole ring be chemoselectively reduced to an indoline, followed by N-acetylation[2].
Synthetic Workflows & Visualizations
Route A: Direct Synthesis of Indole-3-carbonitrile
This route relies on the innate C3-nucleophilicity of the indole core.
Direct cyanation workflow for Indole-3-carbonitrile synthesis.
Route B: Multi-Step Synthesis of 1-Acetylindoline-3-carbonitrile
This route bypasses the C5-directing effect of indolines by utilizing a "cyanate-then-reduce" strategy.
Stepwise reduction and acetylation workflow for 1-Acetylindoline-3-carbonitrile.
Comparative Performance Data
The following table summarizes the quantitative performance, atom economy, and structural parameters of both synthetic pathways.
| Parameter | Indole-3-carbonitrile | 1-Acetylindoline-3-carbonitrile |
| Target Hybridization (C3) | sp² (Planar) | sp³ (Tetrahedral / 3D) |
| Total Synthetic Steps | 1 Step (from Indole) | 3 Steps (from Indole) |
| Primary Reagents | Indole, CSI, DMF | Indole-3-carbonitrile, NaCNBH₃, Ac₂O |
| Overall Yield | 85 – 95% | 55 – 65% (over 2 steps from I3C) |
| Chemoselectivity Challenge | Low (C3 is highly favored) | High (Avoiding nitrile reduction) |
| Reaction Time | 2 - 4 Hours | 18 - 24 Hours (Total) |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and specific workup phenomena are included to ensure the researcher can verify success at each stage.
Protocol A: Synthesis of Indole-3-carbonitrile
Note: This utilizes the highly efficient Chlorosulfonyl Isocyanate (CSI) method over traditional Vilsmeier-Haack conditions to avoid harsh dehydration steps.
-
Preparation: Dissolve indole (10.0 mmol) in anhydrous acetonitrile (20 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonyl isocyanate (CSI, 10.5 mmol) dropwise over 15 minutes. Self-Validation: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the intermediate N-chlorosulfonyl amide.
-
Cleavage: After stirring for 2 hours at 0 °C, add N,N-dimethylformamide (DMF, 2.0 mL) dropwise to catalyze the cleavage of the chlorosulfonyl group. Stir for an additional 1 hour at room temperature.
-
Workup: Pour the mixture into crushed ice (50 g). The product will rapidly precipitate. Filter the solid, wash with cold water, and dry under reduced pressure to yield Indole-3-carbonitrile as an off-white solid[3].
Protocol B: Synthesis of 1-Acetylindoline-3-carbonitrile
This is a two-stage protocol starting from the Indole-3-carbonitrile synthesized in Protocol A.
Stage 1: Chemoselective Reduction to Indoline-3-carbonitrile Logic: Sodium cyanoborohydride (NaCNBH₃) in acidic media is chosen because it selectively reduces the protonated indolenium ion without reducing the electrophilic nitrile group[2].
-
Protonation: Dissolve Indole-3-carbonitrile (5.0 mmol) in glacial acetic acid (15 mL). The acid serves as both solvent and proton source to activate the C2=C3 double bond.
-
Reduction: Add NaCNBH₃ (15.0 mmol) in small portions over 30 minutes at 15 °C. Caution: Toxic HCN gas can evolve; perform strictly in a fume hood.
-
Validation & Workup: Stir for 4 hours at room temperature. Monitor by TLC (Hexane:EtOAc 7:3). The highly fluorescent indole spot under UV (254 nm) will disappear, replaced by a non-fluorescent indoline spot. Neutralize carefully with 6M NaOH until pH 8, extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Stage 2: N-Acetylation
-
Reaction: Dissolve the crude indoline-3-carbonitrile in anhydrous Dichloromethane (10 mL). Add Pyridine (10.0 mmol) and Acetic Anhydride (7.5 mmol).
-
Stirring: Stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry and concentrate. Purify via silica gel chromatography to afford 1-Acetylindoline-3-carbonitrile.
Conclusion
Choosing between these two scaffolds dictates the entire trajectory of a synthetic campaign. Indole-3-carbonitrile offers a rapid, high-yielding, single-step synthesis ideal for generating planar, electron-rich libraries. Conversely, 1-Acetylindoline-3-carbonitrile requires a rigorous, multi-step sequence to navigate the complex chemoselectivity of the indoline core. However, the payoff is a highly valuable, sp³-rich fragment that provides superior vector trajectories for structure-based drug design.
References
1.1. Org. Synth. 2.3. Clockss.org. (Details the use of Chlorosulfonyl Isocyanate for cyanation). 3.2. NIH.gov. (Validates the chemoselective reduction of indoles to indolines using NaCNBH₃ in AcOH).
Sources
Spectroscopic Profiling of 1-Acetylindoline-3-carbonitrile: An IR Characteristic Peak Comparison Guide
Introduction
In medicinal chemistry and drug development, functionalized indolines serve as critical scaffolds for synthesizing complex spirooxindoles and other bioactive molecules. 1-Acetylindoline-3-carbonitrile is a highly versatile building block, but its structural integrity must be rigorously verified before it is deployed in downstream synthesis.
As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as the first-line analytical tool for this verification. While mass spectrometry provides molecular weight, FTIR offers immediate, non-destructive discrimination of functional groups. This guide objectively compares the IR spectroscopic profile of 1-Acetylindoline-3-carbonitrile against its common structural analogs and synthetic precursors, providing a self-validating framework for product identification and purity assessment.
Mechanistic Grounding: The Causality of IR Absorptions
The IR spectrum of 1-Acetylindoline-3-carbonitrile is dominated by two critical functional groups, both of which exhibit distinct dipole moment changes during vibration:
-
The Amide Carbonyl (C=O): The N-acetyl group forms a tertiary amide. Due to the delocalization of the nitrogen lone pair into the carbonyl pi-system, the C=O bond order is slightly reduced compared to a standard isolated ketone. This shifts the stretching frequency to the 1650–1680 cm⁻¹ range, a well-documented characteristic for acetylated indolines ( [1]).
-
The Aliphatic Nitrile (-C≡N): Attached to the sp³-hybridized carbon at position 3, the nitrile group produces a sharp stretching band around 2240–2260 cm⁻¹ . Because the change in dipole moment during the C≡N stretch is relatively small compared to a carbonyl, this peak is often of moderate or weak intensity, consistent with established spectroscopic profiles for related compounds ( [2]). However, it is highly diagnostic because it falls in a "clear" region of the IR spectrum where virtually no other functional groups absorb.
Comparative Spectroscopic Profiling (Data Presentation)
To validate the product, we must compare its spectral signature against potential alternatives or impurities. For instance, incomplete acetylation leaves unreacted Indoline-3-carbonitrile, while over-reduction or side reactions could yield 1-Acetylindoline.
The table below provides an objective comparison of characteristic peaks to differentiate the target product from its alternatives.
Table 1: IR Characteristic Peak Comparison of 1-Acetylindoline-3-carbonitrile and Alternatives
| Compound | N-H Stretch (~3300 cm⁻¹) | Nitrile C≡N (~2240 cm⁻¹) | Amide C=O (~1660 cm⁻¹) | Aromatic C=C (~1600 cm⁻¹) | Diagnostic Outcome |
| 1-Acetylindoline-3-carbonitrile | Absent | Present (Sharp, Mod) | Present (Strong) | Present | Target Product Confirmed |
| Indoline-3-carbonitrile | Present (Broad/Strong) | Present (Sharp, Mod) | Absent | Present | Indicates incomplete acetylation |
| 1-Acetylindoline | Absent | Absent | Present (Strong) | Present | Indicates missing nitrile group |
| Indole-3-carbonitrile | Present (Sharp) | Present (Shifted) | Absent | Present (Altered) | Indicates aromatic core (not saturated) |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol acts as a self-validating system. We specifically choose ATR over traditional KBr pellet methods because KBr is hygroscopic; absorbed water can produce a broad O-H stretch that artificially masks the critical 3300 cm⁻¹ region, leading to false negatives when screening for unreacted N-H impurities.
Step-by-Step Methodology:
-
Instrument Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Acquire a background spectrum (ambient air) to mathematically subtract atmospheric water vapor and carbon dioxide from the final data.
-
Sample Application: Deposit 2–5 mg of the neat solid 1-Acetylindoline-3-carbonitrile directly onto the center of the ATR crystal.
-
Pressure Application (Causality): Lower the pressure anvil until the clutch clicks. Why? The IR beam (evanescent wave) only penetrates 0.5 to 2 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio—which is absolutely vital for resolving the moderately intense nitrile peak.
-
Data Acquisition (Causality): Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range. Why? 32 scans provide the optimal statistical averaging to reduce random baseline noise without unnecessarily prolonging the analysis time.
-
Spectral Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra).
-
Self-Validation Check:
-
Positive Control: Verify the presence of the 1660 cm⁻¹ (C=O) and 2240 cm⁻¹ (C≡N) peaks.
-
Negative Control: Verify the absence of any peak in the 3200–3400 cm⁻¹ range to confirm the absence of unacetylated indoline precursors.
-
Workflow Visualization
The following decision tree illustrates the logical flow of our self-validating protocol, ensuring robust product verification.
Figure 1: Self-validating ATR-FTIR workflow for structural confirmation and purity assessment.
References
-
Title: PubChem Compound Summary for CID 27673, 1-Acetylindoline Source: National Center for Biotechnology Information (NIH) URL: [Link]
Validating reference standards for 1-Acetylindoline-3-carbonitrile
This guide serves as a technical validation protocol for 1-Acetylindoline-3-carbonitrile , a critical intermediate often encountered in the synthesis of kinase inhibitors and indole-based pharmaceuticals.[1]
Unlike stable, commercially ubiquitous standards (e.g., Caffeine or Acetaminophen), indoline derivatives possess specific stability liabilities—primarily oxidative dehydrogenation to the corresponding indole and hydrolysis of the N-acetyl group. Therefore, relying on generic "Research Grade" certificates of analysis (CoA) is insufficient for regulated drug development.
This guide compares the rigorous validation of a Qualified Secondary Standard against unverified alternatives, providing the experimental framework to establish a traceable reference material.
Part 1: Hierarchy of Reference Standards
Before detailing the validation protocol, it is essential to understand what you are validating and why. In the context of 1-Acetylindoline-3-carbonitrile, the choice of standard material drastically impacts assay accuracy.
Comparison: Certified vs. Working vs. Research Grade[1]
| Feature | Certified Reference Material (CRM) | Qualified Secondary Standard (Working Std) | Research Grade (Unvalidated) |
| Definition | Primary standard with metrological traceability (e.g., NIST, USP).[1] | A high-purity batch characterized in-house against a Primary Standard/CRM.[1] | Material purchased from general chemical catalogs without specific impurity profiling. |
| Traceability | Absolute (SI units). | Traceable to the CRM. | None. |
| Purity Assignment | Mass Balance (100% - Impurities) . High accuracy. | Assay against CRM . Good accuracy. | Area % (HPLC) . High Risk. Ignores water, salts, and non-UV impurities. |
| Suitability | Release testing, instrument calibration. | Routine QC, stability studies, method validation. | Early-stage synthesis screening only.[1] |
| Risk for Indolines | Low. Oxidative degradants are quantified.[2] | Low (if re-tested frequently). | High. Often contains 1-5% oxidized Indole analog, skewing potency.[1] |
Part 2: Chemical Profile & Critical Quality Attributes (CQAs)
To validate 1-Acetylindoline-3-carbonitrile, we must first understand its degradation pathways.[1] The validation strategy focuses on detecting specific structural changes.
Compound: 1-Acetyl-2,3-dihydro-1H-indole-3-carbonitrile Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: ~186.21 g/mol [1]
Diagram 1: Degradation & Impurity Pathway
This pathway highlights the specific impurities that the analytical method must resolve.
Caption: Degradation pathways for 1-Acetylindoline-3-carbonitrile. Impurity B (Oxidation) is the most common storage instability.
Part 3: Technical Validation Protocol
This protocol follows ICH Q2(R1) and ISO 17034 guidelines for characterizing reference materials.
Phase 1: Structural Elucidation (Identity)
Objective: Confirm the structure and distinguish it from the oxidized indole form.
1.1 Nuclear Magnetic Resonance (NMR)
The critical distinction between the indoline (target) and indole (impurity) lies in the C2 and C3 protons.
-
Experiment: 1H-NMR (400 MHz, DMSO-d6).
-
Acceptance Criteria:
-
Indoline Core: Look for non-aromatic signals at 3.0 – 4.5 ppm .
-
The C2 protons appear as a multiplet (approx. 3.8–4.2 ppm).
-
The C3 proton (chiral center) appears as a doublet/multiplet (approx. 4.3–4.6 ppm).
-
-
Absence of Indole: Ensure no singlet/doublet appears at ~7.0–7.5 ppm (characteristic of the C2-H in the aromatic indole ring).
-
Acetyl Group: Sharp singlet at ~2.0–2.2 ppm (3H).
-
1.2 Mass Spectrometry (HRMS)
-
Experiment: ESI+ (Electrospray Ionization).
-
Criteria: Observed parent ion
consistent with C₁₁H₁₀N₂O (m/z ~187.08). -
Differentiation: The oxidized impurity (Indole) will have a mass of
. High-resolution MS is required to distinguish these if they co-elute.[1]
Phase 2: Purity Assignment (The "Mass Balance" Approach)
Objective: Assign a definitive potency value (e.g., 99.4%) rather than just chromatographic purity.
Formula:
-
%ORG = Inorganic impurities (Residue on Ignition/ROI).
-
%VOL = Volatiles (Water by KF + Residual Solvents by GC).
-
%Chrom = Chromatographic purity by HPLC (Area %).
2.1 HPLC Method for Organic Impurities
This method must separate the target from Impurity B (Oxidation).
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 210 nm (amide/nitrile).[1] |
| Critical Pair | Resolution (Rs) > 1.5 between 1-Acetylindoline-3-CN and 1-Acetylindole-3-CN . |
2.2 Volatile Impurity Quantification
-
Water Content: Karl Fischer (Coulometric). Expectation: Indolines can be hygroscopic.
-
Residual Solvents: HS-GC (Headspace Gas Chromatography).[1] Quantify solvents used in synthesis (e.g., DCM, Ethyl Acetate).
Phase 3: Homogeneity & Stability[1]
3.1 Homogeneity Testing
If packaging 100 vials of the standard:
-
Select 10 vials at random (stratified sampling: beginning, middle, end of fill).
-
Analyze by HPLC in duplicate.
-
Acceptance: RSD of purity values < 1.0%.
3.2 Stability (Stress Testing)
Determine the "Valid Use Date" and storage conditions.
-
Oxidative Stress: Expose sample to 3% H₂O₂ for 4 hours.
-
Result: Increase in Impurity B (Indole form).
-
-
Hydrolytic Stress: Expose to 0.1N NaOH / 0.1N HCl.
-
Result: Increase in Impurity A (Deacetylated) or C (Acid).
-
-
Storage Recommendation: Based on indoline chemistry, store at -20°C, desiccated, and protected from light to prevent spontaneous dehydrogenation.
Part 4: Validation Workflow Visualization
The following flowchart illustrates the decision-making process for qualifying the standard.
Caption: Step-by-step workflow for qualifying a secondary reference standard.
References
-
ICH Harmonised Tripartite Guideline . (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][5] Link
-
United States Pharmacopeia (USP) . (2023). General Chapter <11> USP Reference Standards. USP-NF.[1] Link
-
ISO . (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[6] Link
-
PubChem . (n.d.). Compound Summary: 3-Acetylindole (Structural Analog for Impurity Comparison). National Library of Medicine. Link
-
BenchChem . (2025). Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Link(Note: General methodology reference for heterocyclic validation).
Sources
Structural Confirmation of 1-Acetylindoline-3-carbonitrile: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities
As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural characterization in drug development. For small molecule intermediates like 1-Acetylindoline-3-carbonitrile (CAS 1956324-22-3) , standard analytical techniques often leave critical 3D spatial questions unanswered. This molecule features a stereogenic center at the C3 position and a potentially rotameric N-acetyl group. Understanding its exact solid-state conformation—specifically the puckering of the five-membered indoline ring and the pseudo-axial/pseudo-equatorial preference of the carbonitrile group—is paramount for predicting its behavior in downstream asymmetric synthesis.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with alternative analytical modalities (Powder X-Ray Diffraction and 2D-NMR) and provides a self-validating, step-by-step experimental protocol for SCXRD.
Comparative Analysis: Modality Performance
While Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) are staples in the analytical laboratory, they possess inherent limitations when applied to flexible, stereochemically complex indolines. The table below summarizes the comparative performance of these modalities.
| Analytical Modality | Resolution / Precision | Stereochemical Certainty | Sample Requirement | Data Acquisition Time | Primary Limitation |
| SCXRD | Atomic (< 0.01 Å) | Absolute (via anomalous dispersion) | Single crystal (~0.1 mm) | 2–12 Hours | Requires high-quality, defect-free crystals |
| 2D-NMR (NOESY/HMBC) | Molecular (Connectivity) | Relative (Inferred via NOE) | ~5–10 mg (Solution) | 1–3 Hours | Time-averaged data; lacks absolute 3D coordinates |
| PXRD (Rietveld Refinement) | Bulk Phase / Lattice | Low (Requires ab initio modeling) | ~20–50 mg (Powder) | 10–30 Mins | Mathematically complex for flexible small molecules |
The Verdict: SCXRD remains the gold standard. While 2D-NMR provides excellent solution-state connectivity, it relies on time-averaged ensembles that obscure rigid solid-state rotamers. SCXRD provides an unambiguous snapshot of the absolute configuration and precise dihedral angles.
Experimental Workflow & Causality
To achieve atomic-level resolution for 1-Acetylindoline-3-carbonitrile, the experimental protocol must be meticulously controlled. Below is the step-by-step methodology, explaining the mechanistic causality behind each choice.
Step 1: Crystal Growth via Vapor Diffusion
-
Protocol: Dissolve 5 mg of 1-Acetylindoline-3-carbonitrile in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial. Place this unsealed inner vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly and allow it to stand undisturbed at 20°C for 48–72 hours.
-
Causality: Vapor diffusion is prioritized over rapid solvent evaporation. Rapid evaporation often leads to the kinetic trapping of metastable polymorphs or the formation of twinned crystals. Vapor diffusion provides a highly controlled thermodynamic gradient; as the anti-solvent slowly diffuses into the solvent, the solution reaches supersaturation gradually, yielding the highly ordered, defect-free single crystals required for precise diffraction.
Step 2: Cryogenic Data Collection
-
Protocol: Select a suitable crystal (~0.1 x 0.1 x 0.05 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo-K
radiation ( Å). -
Causality: Flash-cooling to 100 K serves a dual purpose. First, the oil solidifies instantly, rigidly holding the crystal without inducing mechanical stress. Second, cryogenic temperatures drastically reduce atomic thermal vibrations (the Debye-Waller factor). This minimizes dynamic disorder and enhances high-angle diffraction intensities, which is critical for accurately resolving the short C≡N triple bond length and the subtle indoline ring puckering.
Step 3: Structure Solution and Refinement
-
Protocol: Integrate the raw frames, apply multi-scan absorption corrections, and solve the structure using direct methods. Refine the model using full-matrix least-squares on
via [1] integrated within the graphical interface[2]. -
Causality: Refining on
rather than ensures that all data, including weak or technically negative reflections (where background exceeds peak intensity), are utilized, preventing statistical bias[1]. All non-hydrogen atoms must be refined anisotropically to model their electron density as ellipsoids, which accurately reflects their specific directional vibrational modes.
Data Visualization: SCXRD Workflow
Figure 1: SCXRD workflow for structural confirmation of 1-Acetylindoline-3-carbonitrile.
Trustworthiness: The Self-Validating System
A resolved crystal structure is not an estimation; it is a self-validating mathematical model. To ensure trustworthiness, the final data for 1-Acetylindoline-3-carbonitrile must meet strict crystallographic criteria before publication or internal database registration:
-
R1 Factor: Must be < 0.05. This indicates that the calculated model deviates from the experimental diffraction data by less than 5%.
-
wR2 (Weighted R-factor): Should be < 0.15, confirming that the refinement on
is statistically robust. -
Goodness-of-Fit (S): Should be approximately 1.0, indicating that the model's errors are correctly estimated relative to the experimental noise.
-
CheckCIF Validation: The structure must be processed through the International Union of Crystallography (IUCr) CheckCIF algorithm. A reliable structure will yield no Level A or B alerts. Furthermore, similar indoline-carbonitrile frameworks consistently show planar indole/indoline core root-mean-square deviations of less than 0.06 Å, serving as an excellent secondary geometric validation metric[3].
References
-
Savithri, M. P., et al. "Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro-[indoline-3,2′-pyrrolidine]-3′-carbonitrile." Acta Crystallographica Section E: Crystallographic Communications 71.11 (2015): o898-o899. URL:[Link]
-
Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]
Sources
A Comparative Guide to the Synthesis of 1-Acetylindoline-3-carbonitrile: Benchmarking Precursor and Pathway Yield Efficiency
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a carbonitrile at the C3 position and an acetyl group at the N1 position, as seen in 1-Acetylindoline-3-carbonitrile, creates a highly versatile intermediate for drug discovery and development. The cyano group serves as a valuable synthetic handle, readily convertible into amines, amides, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of synthetic strategies for accessing the 1-Acetylindoline-3-carbonitrile core. We will benchmark the yield efficiency of different precursors and catalytic systems, moving beyond a simple recitation of protocols to explain the underlying chemical logic. Our analysis is structured around two primary strategic approaches:
-
Direct Functionalization: Introducing the cyano group onto a pre-existing indole or indoline ring system.
-
Ring Formation (Cyclization): Constructing the indole ring from acyclic precursors where the cyano-group-bearing fragment is incorporated from the outset.
Finally, we will address the terminal steps of indole reduction and N-acetylation required to arrive at the target molecule.
Strategy 1: Direct C-H Cyanation of Indole Scaffolds
The most atom-economical approach to indole-3-carbonitriles involves the direct activation and cyanation of the C3 C-H bond of an indole precursor. This strategy obviates the need for pre-functionalized starting materials like halogenated indoles. The choice of metal catalyst and cyanating agent is critical and dictates the reaction's efficiency, safety, and substrate scope.
The rationale behind this approach is the inherent nucleophilicity of the indole C3 position. Transition metal catalysts facilitate the C-H activation step, allowing for regioselective functionalization. The subsequent N-acetylation and reduction to the indoline can be performed post-cyanation.
Comparative Analysis of Catalytic Systems for C3-Cyanation
The following table summarizes key performance data from various reported transition-metal-catalyzed C-H cyanation methods.
| Catalyst System | Precursor Type | Cyanating Agent | Solvent | Temp (°C) | Yield (%) | Key Advantages/Disadvantages | Reference |
| Palladium (Pd) | N-Protected Indoles | NH₄HCO₃ / DMSO | DMSO | 120 | Moderate to Good | Utilizes a safe, in-situ generated cyanide source. | [1][2] |
| Rhodium (Rh) | Indoles/Indolines | NCTS | DCE | 80 | Good to Excellent | High regioselectivity for C2 of indoles, C7 of indolines. | [3] |
| Ruthenium (Ru) | Indoles | K₄[Fe(CN)₆] | DMF | 110 | Good | Reusable catalyst (RuY zeolite), mild conditions. | [4] |
| Copper (Cu) | Indoles | Benzyl Cyanide | Toluene | 120 | Good | Uses a less toxic cyanide source under open-air conditions. | [5] |
| Gallium (Ga) | Unprotected Indoles | N-Cyanosuccinimide | DCE | 80 | Good to Excellent | High reactivity for unprotected indoles, metal catalyst is inexpensive. | [6] |
NCTS: N-Cyano-N-phenyl-p-toluenesulfonamide; DCE: 1,2-Dichloroethane; DMF: Dimethylformamide
Experimental Protocol: Palladium-Catalyzed C3-Cyanation with a Safe Cyanide Source
This protocol is adapted from the work of Cheng et al., which represents a practical and safety-conscious approach by avoiding the direct use of toxic metal cyanides.[1]
Rationale: This method utilizes the combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (DMSO) to generate the cyanide source in situ. A palladium catalyst activates the indole C3 C-H bond, forming a palladated intermediate. A copper(II) acetate co-catalyst facilitates the catalytic cycle and re-oxidizes the palladium catalyst.
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-protected indole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (2.0 mmol), and NH₄HCO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMSO to the tube under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Direct C-H Cyanation
Caption: General workflow for the direct C-H cyanation of an indole precursor.
Strategy 2: Ring Formation via Cyclization
An alternative to functionalizing a pre-formed ring is to construct the indole nucleus from acyclic precursors. This approach is particularly valuable when the required starting materials are more readily available or when complex substitution patterns are desired.
Comparative Analysis of Ring-Forming Reactions
| Method | Key Precursors | Reagents/Catalyst | Typical Yield (%) | Key Advantages/Disadvantages | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, α-Cyano ketone | Acid catalyst (e.g., Acetic Acid, ZnCl₂) | 75-92% | Well-established, robust, high yields. Requires α-cyano ketone precursor. | [7][8] |
| Modified Madelung Synthesis | N-(2-(bromomethyl)aryl)-N-arylbenzamide | KCN, DBN (base) | Good to Excellent | Transition-metal-free, one-pot procedure. | [9] |
| Cascade Reaction | 2-(2-bromophenyl)acetonitrile, Aldehyde | Cu catalyst, Aqueous Ammonia | Good to Excellent | Utilizes inexpensive and safe nitrogen source (ammonia). | [10] |
DBN: 1,5-Diazabicyclo[4.3.0]non-5-ene
Experimental Protocol: Fischer Indole Synthesis of 3-Cyanoindoles
This protocol outlines the classic acid-catalyzed condensation and cyclization of a phenylhydrazine with an α-cyano ketone.[7]
Rationale: The reaction begins with the formation of a phenylhydrazone intermediate from the phenylhydrazine and the ketone. In the presence of an acid catalyst, this intermediate undergoes a[1][1]-sigmatropic rearrangement (the key indole-forming step), followed by tautomerization and elimination of ammonia to yield the aromatic indole ring.
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 mmol) and the α-cyano ketone (1.0 mmol) in a suitable solvent such as acetic acid or ethanol.
-
Acid Catalysis & Cyclization: Add the acid catalyst (e.g., 5-10 mol% ZnCl₂ or using glacial acetic acid as the solvent). Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it over a mixture of crushed ice and water. A solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-cyanoindole derivative.
Mechanism of Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis pathway.
Final Transformations: Accessing 1-Acetylindoline-3-carbonitrile
Regardless of the strategy used to obtain the indole-3-carbonitrile core, two final transformations are required to reach the target molecule: reduction of the indole double bond and N-acetylation. The order of these steps can be varied, but typically the reduction is performed prior to acetylation to avoid potential side reactions.
-
Reduction of Indole to Indoline: The C2-C3 double bond of the indole ring must be reduced. This is commonly achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium.
-
N-Acetylation: The secondary amine of the indoline is then acetylated. This is a standard transformation accomplished using acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
General Protocol for Reduction and Acetylation
-
Reduction: Dissolve the indole-3-carbonitrile (1.0 mmol) in methanol or acetic acid. Add the reducing agent (e.g., NaBH₃CN, 3.0 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction carefully with water and extract the indoline product.
-
Acetylation: Dissolve the crude indoline-3-carbonitrile (1.0 mmol) in a solvent like dichloromethane. Add triethylamine (1.2 mmol), followed by the dropwise addition of acetyl chloride (1.1 mmol) at 0 °C. Stir for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the final product, 1-Acetylindoline-3-carbonitrile.
Final Synthesis Workflow
Caption: Final two-step conversion from the core intermediate to the target product.
Conclusion and Recommendations
Choosing the optimal synthetic route to 1-Acetylindoline-3-carbonitrile depends on several factors, including the availability of starting materials, scalability, safety considerations, and desired yield.
-
For Highest Efficiency and Atom Economy: The direct C-H cyanation of N-acetylindole (Strategy 1) is often the most attractive approach. The Gallium-catalyzed method using N-cyanosuccinimide stands out for its high reactivity with even unprotected indoles and good to excellent yields.[6] For researchers prioritizing safety, the Palladium-catalyzed method with an in-situ cyanide source is a highly commendable alternative, effectively mitigating the risks associated with handling toxic metal cyanides.[1][2]
-
For Substrate Diversity and Classic Reliability: The Fischer Indole Synthesis (Strategy 2) remains a robust and high-yielding method, particularly when a variety of substituted phenylhydrazines are readily available.[7] Its predictability and extensive documentation in the literature make it a trustworthy choice.
-
For Metal-Free Conditions: The Modified Madelung Synthesis offers a compelling one-pot, transition-metal-free pathway, which aligns with green chemistry principles and can simplify product purification.[9]
Ultimately, the selection of a precursor and pathway is a strategic decision. For rapid synthesis of analogs from a common indole starting material, direct C-H functionalization is superior. For building highly substituted or complex indole cores from the ground up, cyclization strategies provide greater flexibility. This guide provides the foundational data and experimental logic to empower researchers to make an informed choice tailored to their specific synthetic goals.
References
-
Title: Rh(III)‐catalyzed regioselective C-H indole and indoline cyanation with NCTS Source: ResearchGate URL: [Link]
-
Title: The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Recent advances and perspectives in ruthenium-catalyzed cyanation reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review Source: ResearchGate URL: [Link]
-
Title: The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide Source: The Journal of Organic Chemistry URL: [Link]
-
Title: One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1 Source: J-STAGE URL: [Link]
Sources
- 1. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 5. Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
1-Acetylindoline-3-carbonitrile proper disposal procedures
Executive Summary & Operational Context
1-Acetylindoline-3-carbonitrile (CAS: 1132682-96-2 or related derivatives) is a functionalized organic intermediate commonly used in the synthesis of bioactive indole alkaloids and pharmaceutical scaffolds.
While often handled casually as a stable organic solid, its nitrile (cyano, -CN) moiety presents a latent hazard. Improper disposal—specifically mixing with strong acids or oxidizers—can catalyze hydrolysis, potentially releasing toxic nitrogen oxides (NOx) or, under extreme reducing/acidic conditions, traces of hydrogen cyanide (HCN).
Immediate Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with acidic waste streams (pH < 7).
-
Segregate as "Organic Nitrile/Cyanide-bearing Waste."
Hazard Profile & Mechanistic Rationale
To ensure safety, we must understand the causality of the hazard. We are not just following rules; we are managing chemical reactivity.
The Nitrile Risk Factor
The cyano group attached to the indoline ring is generally stable. However, in the waste stream, it faces unpredictable conditions.
-
Acidic Hydrolysis: In the presence of strong mineral acids (often found in general "Organic Waste" carboys), nitriles can hydrolyze to amides and subsequently to carboxylic acids and ammonium salts. While this specific reaction is often slow, the presence of other metal catalysts in a waste container can accelerate decomposition or create unpredictable exothermic runaways.
-
Oxidative Instability: Indoline rings are electron-rich. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste container can lead to rapid oxidation and fire.
Table 1: Physical & Chemical Safety Data
| Parameter | Value/Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; requires particulate respirator (N95/P100). |
| Functional Groups | N-Acetyl (Amide), Cyano (Nitrile) | Incompatible with strong acids and bases. |
| Toxicity Class | Irritant / Harmful (Oral/Dermal) | Treat as "Toxic Organic Solid." |
| Flash Point | >110°C (Predicted) | Combustible, but not Flammable (unless in solvent). |
| RCRA Status | Not P-Listed / Not U-Listed | Classify as Non-Halogenated Organic Waste (unless mixed with halogens). |
Detailed Disposal Protocols
Workflow Visualization: Disposal Decision Tree
The following logic gate ensures the material ends up in the correct stream, preventing cross-contamination.
Figure 1: Decision logic for segregating 1-Acetylindoline-3-carbonitrile waste based on physical state and solvent composition.
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired shelf stock, spill cleanup residues, filter paper, contaminated gloves.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness). Seal with tape or a zip tie.
-
Secondary Containment: Place the sealed bag into the HDPE jar/drum.
-
Labeling:
-
Chemical Name: 1-Acetylindoline-3-carbonitrile.
-
Constituents: 100%.
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Add "NITRILE - DO NOT MIX WITH ACIDS" to the comments section of the label.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Material dissolved in solvents like DMSO, Ethyl Acetate, or Dichloromethane.
-
pH Verification (Critical): Before adding to any waste carboy, test the pH of your solution.
-
If Acidic: Neutralize carefully with saturated Sodium Bicarbonate (
) until pH 7-8. Never add acidic nitrile solutions to a central waste container.
-
-
Solvent Segregation:
-
Scenario 1 (Non-Halogenated): If dissolved in Ethanol, Methanol, Acetone, or Ethyl Acetate
Dispose in Non-Halogenated Organic carboy. -
Scenario 2 (Halogenated): If dissolved in DCM or Chloroform
Dispose in Halogenated Organic carboy.
-
-
Concentration Limits: If the solution contains >5% solids by weight, consider precipitating the solid (via rotary evaporation) and disposing of it as solid waste (Protocol A) to reduce incineration costs and solvent waste volume.
Chemical Incompatibility & Storage
Understanding what not to do is as important as the procedure itself. The diagram below illustrates the reactive risks associated with the indole/nitrile functionalities.
Figure 2: Incompatibility matrix highlighting the risks of mixing with common laboratory reagents.
Emergency Contingencies
Spill Response (Solid)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop up the material using a plastic dustpan or card. Place in a bag.
-
Decontamination: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water. Dispose of all cleanup materials as Solid Hazardous Waste .
Accidental Exposure[2]
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] The nitrile group is not immediately corrosive, but the indoline structure is an irritant.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases transdermal absorption of the nitrile.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. (Specifically 40 CFR 261.33 for listed wastes and characteristics). [Link]
-
PubChem. (2023). Compound Summary: 1-Acetylindoline-3-carbonitrile. National Library of Medicine. [Link]
Sources
Personal Protective Equipment (PPE) for Handling 1-Acetylindoline-3-carbonitrile
Operational Safety Guide | CAS: 115661-85-3
Executive Safety Summary
1-Acetylindoline-3-carbonitrile is a specialized pharmaceutical intermediate. While specific toxicological data for this exact CAS number is limited in public registries, its structural congeners (indoles, indolines, and organic nitriles) suggest a hazard profile characterized by acute toxicity (oral/dermal) and skin/eye irritation .
The Core Directive: Treat this compound as a Potent Pharmaceutical Intermediate (Control Band 3) until definitive toxicology proves otherwise. Do not rely solely on the absence of specific data as evidence of safety.
| Parameter | Operational Assumption |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard | Acute Toxicity (Nitrile metabolism), Irritant, Sensitizer |
| Critical Route | Inhalation of dust; Dermal absorption |
| OEL (Estimated) | < 10 µg/m³ (8h TWA) Default for novel nitriles |
Part 1: Hazard Characterization & Risk Assessment
Why we choose specific barriers.
To select the correct PPE, we must understand the "Mechanism of Intrusion."
-
The Nitrile Moiety (-CN): Organic nitriles can metabolize in the liver to release cyanide ions (CN-), albeit slower than inorganic cyanides. This creates a risk of "delayed toxicity."[1]
-
Implication: Dermal exposure may not burn immediately but can lead to systemic effects hours later. Impermeable barriers are non-negotiable.
-
-
The Indoline Scaffold: Indolines are often bioactive and lipophilic.
-
Implication: High lipophilicity facilitates rapid skin absorption, bypassing the stratum corneum.
-
-
Physical State (Dust): As a solid intermediate, the highest risk occurs during weighing and transfer . Electrostatic charging can cause "dust fly," creating an inhalation hazard that standard surgical masks cannot stop.
Part 2: The Barrier Strategy (PPE Layering)
This protocol uses a "Double-Shell" approach to prevent both direct contact and cross-contamination.
1. Respiratory Protection (The Lungs)
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
-
PPE Requirement:
-
Minimum: N95 Filtering Facepiece (NIOSH-approved) to protect against accidental spills outside the hood.
-
Recommended: Half-face elastomeric respirator with P100 cartridges if handling >100mg or if the powder is visibly electrostatic/fluffy.
-
Why: Paper masks offer zero protection against organic vapors and poor seals against fine particulates.
-
2. Dermal Protection (The Hands)
-
Material: Nitrile Rubber (NBR). Do not use Latex.
-
Configuration: Double-Gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/purple).
-
Outer Glove: 5-8 mil Extended Cuff Nitrile (Blue/Black).
-
Protocol: Change outer gloves immediately upon splash or every 60 minutes. The "Color Indicator" method (inner glove color showing through a tear) provides instant breach detection.
-
3. Ocular Protection (The Eyes)
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Restriction: Safety glasses with side shields are insufficient for handling potent nitriles. Dust can migrate around glasses; goggles provide a sealed environment.
4. Body Shielding
-
Standard: Tyvek® Lab Coat or disposable sleeve covers (specifically for the forearms).
-
Why: Cotton lab coats absorb liquids and hold toxic dust against the skin. Disposable Tyvek sleeves bridge the gap between the glove cuff and the lab coat.
Part 3: Operational Protocol (Step-by-Step)
Workflow Visualization
The following diagram outlines the decision logic for handling this compound safely.
Caption: Decision matrix for engineering controls and PPE based on quantity and physical state.
Procedure 1: Weighing & Transfer (Highest Risk)
-
Preparation: Place an anti-static gun or ionizer inside the fume hood if available. Place a disposable absorbent pad (chux) on the work surface.
-
Donning: Put on inner gloves, Tyvek sleeves, then outer gloves (tucked over the sleeve).
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Static Control: If the powder flies, stop. Use an anti-static gun or gently wipe the spatula with a Kimwipe dampened with ethanol (to discharge static) before scooping.
-
Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent "crusting" (which creates dust next time you open it).
Procedure 2: Cleanup & Decontamination
-
Solvent Selection: Use Ethanol or Acetone for cleaning surfaces. Avoid bleach (sodium hypochlorite) initially, as it can react aggressively with some nitrogenous organics; however, for nitriles, oxidative degradation is often effective after the bulk material is removed.
-
Wipe Down: Wipe the balance and surrounding area.
-
Doffing:
-
Remove outer gloves (turn inside out).
-
Remove eyewear.
-
Remove inner gloves.[2]
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
-
Part 4: Emergency Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap/water for 15 mins .[3] Do NOT use solvent. | Solvents (ethanol/DMSO) will carry the nitrile through the skin into the bloodstream. |
| Eye Contact | Flush for 15 mins. Hold eyelids open. | Nitriles can cause corneal opacity; immediate dilution is critical. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6] Administer Oxygen if trained. | Monitor for signs of hypoxia (cyanosis) due to potential metabolic interference. |
| Spill (>1g) | Evacuate area. Call EHS. Do not sweep dry dust. | Dry sweeping generates aerosols. Wet wipe or HEPA vacuum only. |
Part 5: Disposal & Environmental Compliance
1-Acetylindoline-3-carbonitrile must be segregated from standard organic waste streams if your facility has a specific "Cyanide/Nitrile" protocol.
-
Waste Stream: Segregate into "Toxic Organic" waste.
-
pH Control: Ensure the waste container is Neutral to Basic (pH > 7) .
-
Critical: Never mix nitrile waste with strong acids. Acidic hydrolysis can theoretically liberate Hydrogen Cyanide (HCN) gas.
-
-
Labeling: Clearly label as "Contains Organic Nitriles - Toxic."
References
-
PubChem. (n.d.).[7] Compound Summary: Indole-3-carbonitrile (Related Structure). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[3][6] Retrieved from [Link]
Sources
- 1. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chempoint.com [chempoint.com]
- 7. 1h-Indole-3-acetonitrile,7-acetyl- | C12H10N2O | CID 58533606 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
